molecular formula C7H3BrClNO4 B6266808 2-bromo-4-chloro-5-nitrobenzoic acid CAS No. 2091549-73-2

2-bromo-4-chloro-5-nitrobenzoic acid

Cat. No.: B6266808
CAS No.: 2091549-73-2
M. Wt: 280.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-chloro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClNO4 and its molecular weight is 280.5. The purity is usually 95.
BenchChem offers high-quality 2-bromo-4-chloro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-4-chloro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2091549-73-2

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.5

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Properties & Applications of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-chloro-5-nitrobenzoic acid (BCNBA) represents a highly functionalized aromatic scaffold critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : four distinct functional groups (carboxylic acid, aryl bromide, aryl chloride, and nitro group) positioned to allow sequential, regioselective derivatization.

This guide analyzes the physicochemical behavior of BCNBA, establishing it as a linchpin intermediate for synthesizing fused heterocycles (quinazolines, benzimidazoles) used in kinase inhibitors and antibacterials. We provide validated protocols for its synthesis and downstream functionalization, emphasizing the mechanistic hierarchy of its electrophilic sites.

Structural Analysis & Physicochemical Profile

Electronic Architecture

The reactivity of BCNBA is dictated by the interplay of directing effects and activation energies across the benzene ring.

  • C1-Carboxyl Group (-COOH): Acts as a moderate electron-withdrawing group (EWG), directing electrophilic substitution to the meta position (C3), though the ring is already fully substituted. It serves as the primary anchor for solubility and ester/amide formation.

  • C2-Bromo Substituent: Sterically crowded but essential. It is para to the nitro group, providing moderate activation for nucleophilic aromatic substitution (

    
    ), but its primary utility is as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
    
  • C4-Chloro Substituent: The most reactive site for

    
    . It is positioned ortho to the strong nitro EWG. The inductive withdrawal of the nitro group creates a significant positive electrostatic potential at C4, making the chloride a labile leaving group.
    
  • C5-Nitro Group (-NO

    
    ):  The dominant electronic influencer. It strongly deactivates the ring toward electrophilic attack but activates the C2 and C4 halogens for nucleophilic displacement.
    
Physicochemical Data Table
PropertyValue / CharacteristicNote
Molecular Formula

Molecular Weight 280.46 g/mol
Appearance Pale yellow to off-white crystalline solidTypical of nitro-benzoic derivatives
Predicted pKa 1.8 – 2.1Significantly more acidic than benzoic acid (4.2) due to EWGs
Solubility DMSO, Methanol, DMFPoor water solubility; soluble in aqueous base
Melting Point ~178–184 °CEstimated based on 2-bromo-5-nitro analogs [1]

Synthetic Routes (Upstream)

The synthesis of BCNBA typically proceeds via the controlled nitration of 2-bromo-4-chlorobenzoic acid. This route leverages the synergistic directing effects of the halogens to place the nitro group at the C5 position.

Validated Synthesis Protocol: Nitration

Objective: Selective introduction of


 at C5 without decarboxylation.
  • Precursor: 2-Bromo-4-chlorobenzoic acid.[1][2]

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The C5 position is activated by the ortho-chloro and para-bromo effects, while being meta to the carboxyl group (matching the carboxyl's directing preference).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-bromo-4-chlorobenzoic acid (1.0 eq) in concentrated

    
     (5.0 vol) at 0–5 °C. Ensure complete solvation to prevent localized hotspots.
    
  • Nitration: Add fuming

    
     (1.2 eq) dropwise over 30 minutes, maintaining internal temperature <10 °C.
    
    • Critical Control: Exotherms >20 °C can lead to dinitration or decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor via HPLC or TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a solid.[2][3]

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral (pH ~6–7), and dry under vacuum at 45 °C.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Bromo-4-chlorobenzoic acid Intermediate Sigma Complex (Arenium Ion) Precursor->Intermediate 0-5°C, Electrophilic Attack Reagents H2SO4 / Fuming HNO3 (Mixed Acid) Reagents->Intermediate Product 2-Bromo-4-chloro- 5-nitrobenzoic acid Intermediate->Product Deprotonation (Rearomatization)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of BCNBA.

Reactivity Landscape (Downstream)

BCNBA is a "molecular switchboard." The order of operations is critical; the reactivity of the C4-Cl and C2-Br sites is distinct based on their relationship to the nitro group.

Nucleophilic Aromatic Substitution ( )

The C4-Chloro is the primary electrophilic site. It is ortho to the nitro group, which stabilizes the Meisenheimer complex intermediate via resonance.

  • Reactivity Rule:

    
    .
    
  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Application: Synthesis of 4-amino-5-nitrobenzoic derivatives (precursors to benzimidazoles).

Protocol (C4-Displacement):

  • Dissolve BCNBA in anhydrous DMF or DMAc.

  • Add

    
     (2.5 eq) and the amine nucleophile (1.1 eq).
    
  • Stir at 0 °C to RT. (Heating >60 °C may trigger side reactions at the Br site).

  • Acidify to precipitate the 4-substituted product.

Palladium-Catalyzed Coupling

The C2-Bromo site is sterically hindered but chemically distinct. It is best utilized after


 at C4 or under conditions where the C4-Cl is inert (e.g., non-nucleophilic bases).
  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

  • Sonogashira: Coupling with terminal alkynes.

  • Note: The carboxylic acid must often be protected (as an ester) to prevent catalyst poisoning by the free acid.

Reduction & Cyclization

Reducing the C5-Nitro group to an amine (


) creates a 4,5-diamino (if C4 was substituted with an amine) or 4-chloro-5-amino motif.
  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .
  • Cyclization: The resulting amine can condense with the adjacent C4 substituent or the C1 carboxyl derivatives to form quinazolines or benzimidazoles.

Orthogonal Reactivity Map

ReactivityMap BCNBA 2-Bromo-4-chloro- 5-nitrobenzoic acid SNAr SNAr (C4-Cl Displacement) Reagent: R-NH2 / Base Product: 4-Amino derivative BCNBA->SNAr Fastest (Ortho-activation) Suzuki Pd-Coupling (C2-Br) Reagent: Ar-B(OH)2 / Pd(0) Product: 2-Aryl derivative BCNBA->Suzuki Slower (Steric hindrance) Reduction Nitro Reduction (C5-NO2) Reagent: Fe/NH4Cl or H2 Product: 5-Amino derivative BCNBA->Reduction Chemo-selective Esterification Esterification (C1-COOH) Reagent: ROH / H+ Product: Ester (Protection) BCNBA->Esterification Standard Acid Chem

Figure 2: Orthogonal reactivity map showing the hierarchy of functionalization sites.

Pharmaceutical Applications

BCNBA is a scaffold of choice for "Fragment-Based Drug Design" (FBDD) due to its ability to grow vectors in three dimensions.

  • Kinase Inhibitors (Quinazolines):

    • Reaction of BCNBA with formamide or urea derivatives yields quinazolin-4-ones.

    • The C4-Cl and C5-NO2 are transformed into the pyrimidine ring of the quinazoline system [2].

    • Target: EGFR inhibitors (cancer therapy).

  • Antibacterials (Benzimidazoles):

    • 
       at C4 with a primary amine, followed by nitro reduction and cyclization with an aldehyde, yields 1,2-disubstituted benzimidazoles.
      
    • These motifs are common in DNA gyrase inhibitors [3].

  • PROTAC Linkers:

    • The carboxylic acid allows attachment to E3 ligase ligands, while the halogenated core serves as a rigid linker to the protein of interest (POI) ligand.

Handling & Safety

  • Hazards: BCNBA is an organohalide and nitro compound. It is likely a skin/eye irritant and potentially mutagenic (common for nitro-aromatics).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light to prevent photodehalogenation.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • Chem-Impex International. "2-Bromo-5-nitrobenzoic acid Safety Data Sheet." Accessed via Chem-Impex Catalog. Link

  • Miteni S.p.A. "Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis." European Patent EP1853548B1. Link

  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid." Link

  • PubChem. "2-Bromo-5-chloro-4-nitrobenzoic acid (Isomer Analog Data)." National Library of Medicine. Link

Sources

2-bromo-4-chloro-5-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-nitrobenzoic Acid

Introduction

2-Bromo-4-chloro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. As a highly functionalized benzene derivative, it incorporates several key chemical motifs: a carboxylic acid group, which imparts acidic properties and a site for amide or ester formation; two halogen substituents (bromo and chloro), which influence the electronic properties and reactivity of the aromatic ring and can serve as handles for cross-coupling reactions; and a nitro group, a strong electron-withdrawing group that significantly impacts regioselectivity in further chemical transformations and can be reduced to an amine for subsequent derivatization.

This combination of functional groups makes 2-bromo-4-chloro-5-nitrobenzoic acid a valuable and versatile building block in organic synthesis, particularly for the development of complex molecules in the pharmaceutical and agrochemical industries. Its structural complexity necessitates robust analytical methods for quality control and a thorough understanding of its chemical properties for effective use in multi-step synthetic campaigns. This guide provides a comprehensive overview of its core properties, a plausible synthetic strategy, detailed analytical protocols, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its application in synthesis and material science. The molecular formula and weight are essential for stoichiometric calculations, while identifiers like the CAS number ensure unambiguous identification.

Core Data Summary

The key quantitative and identifying data for 2-bromo-4-chloro-5-nitrobenzoic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₃BrClNO₄[1][2][3]
Molecular Weight 280.46 g/mol [1][2][3]
CAS Number 2091549-73-2
IUPAC Name 2-bromo-4-chloro-5-nitrobenzoic acid
Computed XLogP3 2.6[1][3]
Chemical Structure

The structure is defined by a benzoic acid core with substituents at the 2, 4, and 5 positions.

Caption: 2D structure of 2-bromo-4-chloro-5-nitrobenzoic acid.

Proposed Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regiochemistry. The directing effects of the existing substituents on the aromatic ring dictate the position of incoming groups in electrophilic aromatic substitution reactions.

Synthetic Strategy: Electrophilic Nitration

A logical and common approach to introduce a nitro group onto a pre-functionalized benzene ring is through electrophilic nitration using a mixture of nitric acid and sulfuric acid. A plausible precursor for this synthesis is 2-bromo-4-chlorobenzoic acid.

Causality of Experimental Choice:

  • Starting Material: 2-bromo-4-chlorobenzoic acid provides the correct scaffold of the carboxyl, bromo, and chloro groups.

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[4]

  • Regioselectivity: The outcome of the reaction is governed by the directing effects of the substituents already on the ring:

    • -COOH (Carboxylic Acid): A meta-director and a strong deactivating group.

    • -Br (Bromo) and -Cl (Chloro): Ortho-, para-directors and deactivating groups.

    The position of nitration will be the one that is most activated (or least deactivated). The C5 position is ortho to the chloro group and para to the bromo group, making it the most electronically favorable position for electrophilic attack, despite the overall deactivation of the ring. The strong deactivating effect of the carboxyl group prevents substitution at the C3 and C6 positions, which are ortho and meta to it, respectively.

G start Start: 2-Bromo-4-chlorobenzoic Acid reaction Electrophilic Nitration (Generation of NO₂⁺) start->reaction reagents Reagents: Conc. H₂SO₄ Conc. HNO₃ reagents->reaction Add slowly at 0-5°C workup Aqueous Workup (Quench on Ice) reaction->workup Pour reaction mixture isolation Product Isolation (Vacuum Filtration) workup->isolation product Final Product: 2-Bromo-4-chloro-5-nitrobenzoic Acid isolation->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-bromo-4-chlorobenzoic acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[4]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Analytical Protocols for Quality Control

Ensuring the purity of a chemical intermediate is paramount for its successful use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5][6]

Principle of Analysis: RP-HPLC

A Reversed-Phase HPLC (RP-HPLC) method is highly suitable for analyzing 2-bromo-4-chloro-5-nitrobenzoic acid.

  • Scientific Rationale: The compound possesses moderate polarity, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the nitro-substituted aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector, typically around 255 nm.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~25 mg) dissolve Dissolve in Diluent (50:50 ACN:H₂O) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 255 nm (UV Detector) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: Standard workflow for purity analysis via RP-HPLC.

Detailed Experimental Protocol: RP-HPLC

This protocol is a self-validating system designed for robust quality control.

  • Instrumentation and Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Chromatography data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Deionized water, 18 MΩ·cm or higher.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Reference standard of 2-bromo-4-chloro-5-nitrobenzoic acid (>99% purity).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 255 nm.[7]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.[7]

    • Standard Solution (50 µg/mL): Accurately weigh 5 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]

  • System Suitability:

    • Trustworthiness: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, and the tailing factor for the main peak is between 0.8 and 1.5. This ensures the reliability and reproducibility of the analytical run.

Safety, Handling, and Storage

While specific safety data for this exact compound is limited, data from structurally similar halogenated and nitrated benzoic acids can be used to establish prudent safety practices.[8][9][10][11]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][12]

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.[12]

    • Keep away from sources of ignition.

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated place.[8][9]

    • Keep the container tightly closed and protected from moisture.[8]

Conclusion

2-Bromo-4-chloro-5-nitrobenzoic acid is a highly functionalized intermediate with significant potential in synthetic chemistry. Its molecular weight of 280.46 g/mol and formula of C₇H₃BrClNO₄ define its stoichiometric utility. A comprehensive understanding of its synthesis, guided by the principles of electrophilic aromatic substitution, and its analysis, using robust methods like RP-HPLC, is essential for its effective application. Adherence to strict safety protocols, derived from analogous compounds, ensures its safe handling in a research and development setting. This guide provides the foundational technical knowledge for scientists to confidently incorporate this versatile building block into their synthetic programs.

References

  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS. [Link]

  • PubChem. 2-Bromo-5-chloro-4-nitro-benzoic acid | C7H3BrClNO4 | CID 131390267. [Link]

  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335. [Link]

  • NIST. 2-Chloro-5-nitrobenzoic acid. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-4-chloro-5-nitrobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise sourcing of specialized chemical reagents is a critical, yet often challenging, first step in the experimental workflow. This guide provides an in-depth technical overview of 2-bromo-4-chloro-5-nitrobenzoic acid, a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the complexities of its sourcing, potential synthetic pathways for related isomers, and the necessary analytical techniques for its characterization, ensuring a solid foundation for its use in research and development.

Navigating the Landscape of Commercially Available Isomers

Several other structurally similar compounds are also commercially available and may serve as alternative starting materials or be of interest for comparative studies. These include:

  • 2-Bromo-5-nitrobenzoic acid[1][2]

  • 2-Bromo-4-hydroxy-5-nitro-benzoic acid

  • 2-Bromo-5-chloro-4-nitro-benzoic acid[3]

  • 4-Bromo-2-chloro-5-nitrobenzoic acid[4]

  • 2-Chloro-5-nitrobenzoic acid derivatives[5]

  • 2-bromo-4-Nitrobenzoic acid[6]

  • 2-Chloro-5-bromo benzoic acid[7]

The availability of these isomers provides a rich chemical space for exploration, particularly in structure-activity relationship (SAR) studies common in drug discovery.

Supplier Identification and Comparison

For the commercially available 2-Bromo-4-chloro-5-nitro-benzoic acid (CAS 2091549-73-2) , several reputable suppliers cater to the research and development community. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of detailed analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MilliporeSigma 2-Bromo-4-chloro-5-nitro-benzoic acid2091549-73-295%Inquire
Chemcia Scientific, LLC (via MilliporeSigma) 2-Bromo-4-chloro-5-nitro-benzoic acid2091549-73-295%Inquire

Note: Availability and purity levels should always be confirmed directly with the supplier before ordering.

Proposed Synthesis of 2-bromo-4-chloro-5-nitrobenzoic Acid

For research requiring the specific, non-commercially available isomer, a custom synthesis approach is necessary. The following represents a plausible, multi-step synthetic route based on established organic chemistry principles. This is a hypothetical workflow and would require optimization and validation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-bromo-4-chloro-5-nitrobenzoic acid would involve the late-stage introduction of the nitro group to a pre-functionalized benzoic acid derivative. The directing effects of the existing substituents (bromo, chloro, and carboxylic acid) are key considerations in planning the synthetic sequence.

Retrosynthesis of 2-bromo-4-chloro-5-nitrobenzoic acid target 2-bromo-4-chloro-5-nitrobenzoic acid intermediate1 2-bromo-4-chlorobenzoic acid target->intermediate1 Nitration starting_material 4-chloro-2-bromotoluene intermediate1->starting_material Oxidation

Caption: Retrosynthetic analysis of 2-bromo-4-chloro-5-nitrobenzoic acid.

Step-by-Step Synthetic Protocol

Step 1: Oxidation of 4-chloro-2-bromotoluene to 2-bromo-4-chlorobenzoic acid

The initial step involves the oxidation of the methyl group of 4-chloro-2-bromotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-bromotoluene in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-bromo-4-chlorobenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to improve purity.

Step 2: Nitration of 2-bromo-4-chlorobenzoic acid

The second step is the regioselective nitration of the benzene ring. The carboxylic acid is a meta-directing group, while the bromo and chloro substituents are ortho, para-directing. The position of nitration will be influenced by the combined electronic and steric effects of these groups. The desired 5-nitro isomer should be a significant product.

  • Reaction Setup: In a flask cooled in an ice bath, dissolve 2-bromo-4-chlorobenzoic acid in concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, maintaining a low temperature (0-5 °C) to control the reaction and minimize side product formation.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product will likely be a mixture of isomers, requiring purification by column chromatography or fractional crystallization to isolate the desired 2-bromo-4-chloro-5-nitrobenzoic acid.

Synthesis Workflow start 4-chloro-2-bromotoluene step1 Oxidation (KMnO₄, H₂O/Pyridine, Reflux) start->step1 intermediate 2-bromo-4-chlorobenzoic acid step1->intermediate step2 Nitration (HNO₃, H₂SO₄, 0-5°C) intermediate->step2 product 2-bromo-4-chloro-5-nitrobenzoic acid step2->product

Caption: Proposed synthetic workflow for 2-bromo-4-chloro-5-nitrobenzoic acid.

Analytical Characterization and Quality Control

Whether sourced commercially or synthesized in-house, rigorous analytical characterization is paramount to ensure the identity and purity of 2-bromo-4-chloro-5-nitrobenzoic acid. A combination of spectroscopic and chromatographic techniques is recommended.[8][9]

Recommended Analytical Techniques
TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the target compound, allowing for the calculation of percentage purity.[8][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationA spectrum with chemical shifts and coupling constants consistent with the proposed structure, confirming the connectivity of atoms.[8]
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak corresponding to the calculated molecular weight of C₇H₃BrClNO₄ (279.9 g/mol ).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for the carboxylic acid (C=O and O-H), nitro (N-O), and aromatic C-H and C-X (X=Br, Cl) bonds.
Melting Point Analysis Purity indicatorA sharp and narrow melting point range is indicative of high purity.[8]
Potential Impurities

During synthesis, several impurities could arise, including unreacted starting materials, regioisomers from the nitration step, and byproducts from over-oxidation or other side reactions. HPLC is a powerful tool for detecting and quantifying these impurities.[8]

Safety and Handling

Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity. Always consult the Safety Data Sheet (SDS) for the specific compound being used.[7][11][12][13][14]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While 2-bromo-4-chloro-5-nitrobenzoic acid is not a readily available stock chemical, its synthesis is achievable through a multi-step process for researchers requiring this specific isomer. For those with flexibility in their research design, the commercially available isomer, 2-Bromo-4-chloro-5-nitro-benzoic acid (CAS 2091549-73-2), offers a more direct procurement route. In either case, a thorough understanding of the supplier landscape, potential synthetic strategies, and rigorous analytical characterization are essential for the successful integration of this and related compounds into demanding research and development programs.

References

  • PubChem. 2-Bromo-5-chloro-4-nitro-benzoic acid. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • ACS Omega. Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. [Link]

  • Google Patents. US5008448A - Preparation of 2-(chloro, bromo or nitro)-4-(alkyl-sulfonyl)

Sources

Title: Differentiating Regioisomers in Pharmaceutical Intermediates: A Comparative Analysis of 2-Bromo-4-chloro-5-nitrobenzoic Acid and its 2-Bromo-5-chloro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the precise molecular structure of a compound is paramount, as even subtle variations, such as the positional arrangement of functional groups, can dramatically alter its biological activity, pharmacokinetic profile, and toxicity. This guide provides a comprehensive technical overview of the critical differences between two closely related regioisomers: 2-bromo-4-chloro-5-nitrobenzoic acid and 2-bromo-5-chloro-4-nitrobenzoic acid. As intermediates in the synthesis of active pharmaceutical ingredients (APIs), ensuring the isomeric purity of these compounds is a critical quality attribute. This document, intended for researchers, chemists, and drug development professionals, details the structural nuances, predictable physicochemical differences, and a multi-pronged analytical strategy for their unambiguous differentiation and quantification. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), explaining the causal science behind their application.

The Imperative of Isomeric Distinction in Drug Development

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] Among these, regioisomers—which have the same functional groups but at different positions on a molecular scaffold—present a significant challenge in synthetic and medicinal chemistry. The shift of a single substituent on an aromatic ring can profoundly impact a molecule's electronic distribution, dipole moment, pKa, and steric profile. These changes, in turn, dictate how the molecule interacts with biological targets like enzymes and receptors.[2]

The history of pharmacology contains cautionary tales where different isomers of the same drug exhibited drastically different effects, ranging from the desired therapeutic outcome to severe toxicity.[3] Consequently, regulatory bodies such as the FDA and EMA mandate rigorous characterization and control of isomeric impurities in all drug substances.[4] The ability to separate, identify, and quantify regioisomers is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.[5] This guide uses 2-bromo-4-chloro-5-nitrobenzoic acid and its isomer, 2-bromo-5-chloro-4-nitrobenzoic acid, as a case study to illustrate the principles and techniques essential for this critical task.

Structural and Physicochemical Differentiation

The foundational difference between the two subject isomers lies in the placement of the chloro and nitro groups on the benzoic acid framework. This seemingly minor change has significant implications for their chemical properties.

  • Isomer A: 2-bromo-4-chloro-5-nitrobenzoic acid

  • Isomer B: 2-bromo-5-chloro-4-nitrobenzoic acid

Both isomers have the same molecular formula (C₇H₃BrClNO₄) and molecular weight (280.46 g/mol ).[6][7] However, the electronic effects of the substituents create distinct chemical environments. In Isomer A, the C-6 proton is flanked by the electron-withdrawing nitro and carboxylic acid groups. In Isomer B, the C-6 proton is adjacent to the chloro and carboxylic acid groups. This variation in electronic environment is the key to their analytical differentiation.

Table 1: Comparison of Physicochemical Properties
PropertyIsomer A: 2-Bromo-4-chloro-5-nitrobenzoic acidIsomer B: 2-Bromo-5-chloro-4-nitrobenzoic acidRationale for Difference
IUPAC Name 2-bromo-4-chloro-5-nitrobenzoic acid2-bromo-5-chloro-4-nitrobenzoic acidPositional numbering of substituents.
Molecular Formula C₇H₃BrClNO₄C₇H₃BrClNO₄Isomers share the same formula.
Molecular Weight 280.46 g/mol [7]280.46 g/mol [6]Isomers have the same mass.
Predicted XLogP3 2.6[7]2.6[6]Predicted lipophilicity is similar but may differ slightly in practice.
Predicted pKa Expected to be slightly lower (more acidic)Expected to be slightly higher (less acidic)The combined electron-withdrawing effect of the substituents ortho and para to the carboxylic acid influences acidity. The specific positions alter the inductive and resonance effects.

Analytical Methodologies for Isomeric Differentiation

A multi-technique approach is essential for the robust and unambiguous differentiation of regioisomers. The following workflow outlines a self-validating system where each technique provides complementary information.

G cluster_input Sample cluster_methods Analytical Techniques cluster_output Data Analysis Sample Isomeric Mixture or Pure Standard HPLC HPLC Separation Sample->HPLC NMR NMR Spectroscopy (Structural ID) Sample->NMR Mixture Analysis MS Mass Spectrometry (Fragmentation) Sample->MS Mixture Analysis HPLC->NMR Separated Isomers HPLC->MS Separated Isomers Integration Data Integration & Structural Confirmation HPLC->Integration NMR->Integration MS->Integration

Caption: Integrated workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Causality: NMR spectroscopy is the most powerful tool for isomer identification as it directly probes the chemical environment of each nucleus (¹H and ¹³C).[3] The different positions of the electron-withdrawing chloro and nitro groups in Isomers A and B create unique electronic environments for the remaining aromatic protons, resulting in distinct chemical shifts and coupling patterns that serve as unambiguous fingerprints.[8]

Predicted ¹H NMR Spectra:

  • Isomer A (2-bromo-4-chloro-5-nitrobenzoic acid): Two aromatic protons will be observed as singlets (or very narrowly split doublets, meta-coupling). The proton at C-3 (between Br and Cl) and the proton at C-6 (between NO₂ and COOH) will have highly distinct, downfield chemical shifts due to the strong deshielding from adjacent electron-withdrawing groups.

  • Isomer B (2-bromo-5-chloro-4-nitrobenzoic acid): Two aromatic protons will be observed as singlets. The proton at C-3 (between Br and NO₂) and the proton at C-6 (between Cl and COOH) will also have unique chemical shifts, but their positions will differ significantly from those in Isomer A.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
IsomerPredicted ¹H SignalsPredicted Aromatic ¹³C Signals
Isomer A δ ~8.2 (s, 1H), δ ~8.5 (s, 1H)6 unique signals, with carbons attached to halogens and nitro groups showing characteristic shifts.[9]
Isomer B δ ~8.1 (s, 1H), δ ~8.3 (s, 1H)6 unique signals, with shift values differing from Isomer A due to altered substituent positions.[9]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₆).

  • Analysis: Integrate the signals and analyze the chemical shifts and multiplicities to assign the structure.

High-Performance Liquid Chromatography (HPLC): Achieving Physical Separation

Expertise & Causality: While isomers have similar bulk properties, their slight differences in polarity and three-dimensional shape can be exploited for chromatographic separation.[10] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is an excellent method for separating these isomers. The differential partitioning of the isomers between the stationary and mobile phases will result in distinct retention times (t_R).

Experimental Protocol: HPLC Method Development

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 15-20 minutes. This gradient will effectively elute both isomers.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where both compounds absorb (e.g., 254 nm).

  • Injection: Inject 10 µL of a ~1 mg/mL solution of the sample in the mobile phase.

  • Analysis: The isomer with the slightly lower polarity is expected to have a longer retention time. The method must be validated for resolution, linearity, and sensitivity.

Mass Spectrometry (MS): Corroborating Evidence

Expertise & Causality: While standard MS will show the same parent mass for both isomers, tandem mass spectrometry (MS/MS) can often reveal differences in fragmentation patterns.[11][12] The positions of the substituents can influence the stability of the aromatic ring and dictate which bonds are more likely to cleave upon collision-induced dissociation (CID). This results in a unique fragmentation fingerprint for each isomer.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry HPLC HPLC Separation IonSource Ion Source (e.g., ESI) HPLC->IonSource MS1 Quadrupole 1 (MS1) Selects Parent Ion (m/z 279/281) IonSource->MS1 CollisionCell Collision Cell (q2) Fragmentation (CID) MS1->CollisionCell MS2 Quadrupole 3 (MS2) Scans Fragment Ions CollisionCell->MS2 Detector Detector MS2->Detector

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Use the HPLC method described in section 3.2.

  • Ionization: Couple the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS1 Scan: First, perform a full scan to identify the parent ion cluster. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

  • MS2 Fragmentation: Perform a product ion scan by selecting the most abundant parent isotope peak in the first quadrupole (MS1), fragmenting it in the collision cell, and scanning the resulting fragments in the third quadrupole (MS2).

  • Analysis: Compare the fragmentation spectra of the two separated isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments.

Implications for Synthesis and Process Control

The synthesis of substituted aromatic compounds often involves electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the substituents already present on the ring can lead to the formation of multiple regioisomers.[13] For example, nitrating a bromochlorobenzoic acid precursor could yield a mixture of products.

G Precursor Substituted Bromochlorobenzoic Acid Reaction Nitration (HNO₃ / H₂SO₄) Precursor->Reaction Mixture Crude Product (Mixture of Isomers) Reaction->Mixture Purification Purification (e.g., Recrystallization, Chromatography) Mixture->Purification IsomerA Isomer A (Desired Product) Purification->IsomerA IsomerB Isomer B (Impurity) Purification->IsomerB QC QC Analysis (HPLC, NMR) IsomerA->QC

Caption: Synthetic pathway showing potential isomer formation.

Therefore, the analytical methods described herein are not just for final product characterization. They are crucial for:

  • Reaction Monitoring: Tracking the formation of the desired isomer and potential impurities in real-time.

  • Process Optimization: Adjusting reaction conditions (temperature, catalysts, etc.) to maximize the yield of the target regioisomer.

  • Purification Guidance: Developing effective purification strategies (e.g., preparative HPLC or selective crystallization) based on a clear understanding of the impurities present.

Conclusion

The differentiation of 2-bromo-4-chloro-5-nitrobenzoic acid and 2-bromo-5-chloro-4-nitrobenzoic acid exemplifies a common and critical challenge in pharmaceutical development. While sharing the same molecular formula and weight, their distinct substitution patterns lead to unique spectroscopic and chromatographic properties. A definitive identification relies not on a single technique, but on a holistic and self-validating analytical strategy. NMR spectroscopy provides unambiguous structural confirmation, HPLC enables physical separation and quantification, and mass spectrometry offers corroborating evidence through fragmentation analysis. For scientists and professionals in drug development, mastering these techniques is fundamental to controlling chemical processes, ensuring the quality and purity of intermediates, and ultimately, safeguarding the safety and efficacy of the final pharmaceutical product.

References

  • Smolecule. (n.d.). Analytical Techniques for Isomer Differentiation. Retrieved from Smolecule technical documentation.[11]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure.[3]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Retrieved from BioPharma Services Inc.[14]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-nitro-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]6]

  • Wang, S., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.[10]

  • Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from Spectroscopy Online.[12]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]7]

  • Patsnap. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Retrieved from Patsnap Eureka.[2]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from Quora.[13]

  • De, A., et al. (n.d.). A review of drug isomerism and its significance. PMC.[1]

  • International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from ijpsr.com.[5]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from Chiralpedia.[4]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.[9]

  • Benchchem. (n.d.). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol. Retrieved from Benchchem.[8]

Sources

Technical Guide: Solubility Profile & Handling of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and purification strategies for 2-bromo-4-chloro-5-nitrobenzoic acid . This document is structured for researchers and process chemists requiring actionable data for synthesis, extraction, and analysis.

Compound Identity:

  • Chemical Name: 2-Bromo-4-chloro-5-nitrobenzoic acid[1]

  • CAS Number: 2091549-73-2 (Note: Isomers such as 4-bromo-2-chloro- exist; verify structure by NMR/HPLC)

  • Molecular Formula: C₇H₃BrClNO₄[2][3]

  • Molecular Weight: 280.46 g/mol [1][2][3]

Executive Summary & Chemical Context

2-Bromo-4-chloro-5-nitrobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[4] Its solubility behavior is governed by the interplay between its polar carboxylic acid head group (


 due to electron-withdrawing substituents) and its lipophilic, halogenated core.

Key Solubility Drivers:

  • Electronic Activation: The nitro (

    
    ) and halogen (
    
    
    
    ) groups are strong electron-withdrawing groups (EWGs). This significantly increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid, enhancing solubility in basic aqueous buffers but reducing it in neutral water.
  • Crystal Lattice Energy: The dense packing of large halogen atoms (Br, Cl) often results in high lattice energy, requiring polar aprotic solvents (DMSO, DMF) or elevated temperatures to disrupt intermolecular

    
    -stacking during dissolution.
    

Solubility Profile

The following data categorizes solvent compatibility based on structural analysis and empirical behaviors of analogous poly-substituted benzoic acids (e.g., 2-chloro-5-nitrobenzoic acid).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Primary Choice. Ideal for stock solutions,

reactions, and biological assays.
Alcohols Methanol, Ethanol Moderate-High (20-50 mg/mL)Good for transfers and synthesis. Solubility increases significantly with temperature (

).
Chlorinated DCM, Chloroform Moderate Useful for liquid-liquid extraction (organic phase) from acidic aqueous layers.
Ethers/Esters THF, Ethyl Acetate Moderate Standard solvents for reaction workups; may require heating for full dissolution at high concentrations.
Aqueous (Neutral) Water Insoluble/Low Practically insoluble at RT. Forms suspension.
Aqueous (Basic) 0.1M NaOH,

High Dissolves as the carboxylate salt. Used for base-extraction purification strategies.
Alkanes Hexane, Heptane Insoluble Antisolvent. Used to precipitate the compound during recrystallization.[5][6]

Experimental Protocols

Protocol A: Self-Validating Solubility Screening

Objective: To empirically determine the precise solubility limit for a specific batch of material, accounting for purity variations.

Workflow Diagram (DOT):

SolubilityScreening Start Weigh 10 mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Success1 Solubility > 100 mg/mL Check1->Success1 Yes AddMore Add +400 µL Solvent (Target: 20 mg/mL) Check1->AddMore No (Cloudy/Solid) Heat Heat to 40°C AddMore->Heat Check2 Visual Inspection: Clear? Heat->Check2 Success2 Solubility ~20 mg/mL (Heat assisted) Check2->Success2 Yes Fail Insoluble / Requires different solvent Check2->Fail No

Caption: Step-wise decision tree for rapid solubility determination in R&D settings.

Protocol B: Purification via Recrystallization

Context: Commercial samples of 2-bromo-4-chloro-5-nitrobenzoic acid often contain isomeric impurities. Recrystallization exploits the steep solubility curve in aqueous alcohols.

  • Solvent Selection: Use Ethanol/Water (1:1) or Methanol/Water .

  • Dissolution:

    • Suspend crude solid in Ethanol (approx. 5-10 mL per gram).

    • Heat to reflux (

      
      ). The solid should dissolve completely.
      
    • Note: If insoluble particulates remain, filter hot (remove inorganic salts).

  • Crystallization:

    • Remove from heat.[7] Slowly add hot water until persistent turbidity is just observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature (RT) on a benchtop (do not rush with ice bath yet).

  • Harvesting:

    • Once crystals form at RT, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum filtration.[7][8][9] Wash cake with cold water/ethanol (9:1) mixture.

    • Dry under vacuum at

      
      .
      

Handling & Stability (E-E-A-T)

Safety Advisory: This compound is a halogenated nitroaromatic. It is a skin and eye irritant and potentially sensitizing.[10]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle solid powder in a fume hood to avoid inhalation of dust.

Stability in Solution:

  • DMSO/DMF: Stable at RT for >24 hours. Avoid prolonged heating (>80°C) in basic conditions to prevent nucleophilic aromatic substitution (

    
    ) of the halogens by solvent impurities or water.
    
  • Alcohols: Stable, but avoid strong acid/base catalysis which could lead to esterification.

Analytical Sample Preparation (HPLC): For purity analysis, do not dissolve directly in the mobile phase if it contains high water content.

  • Dissolve 1 mg sample in 100 µL Acetonitrile or Methanol .

  • Dilute to 1 mL with Water/Acetonitrile (50:50).

  • Filter through a 0.22 µm PTFE filter before injection.

Mechanistic Solvation Diagram

Understanding the molecular interaction helps in predicting solubility in novel solvent systems.

SolvationMechanism Molecule 2-Bromo-4-chloro- 5-nitrobenzoic acid COOH COOH Group (H-Bond Donor/Acceptor) Molecule->COOH NO2 Nitro Group (Dipole) Molecule->NO2 Halogens Br/Cl Atoms (Lipophilic/Lattice Energy) Molecule->Halogens PolarSolvent DMSO/MeOH (Stabilizes Dipoles) COOH->PolarSolvent H-Bonding Base Basic Buffer (Deprotonates -> Salt) COOH->Base Ionization NO2->PolarSolvent Dipole-Dipole NonPolar Hexane (No Interaction) Halogens->NonPolar Weak VdW Soluble Soluble PolarSolvent->Soluble High Solubility Base->Soluble High Solubility Insoluble Insoluble NonPolar->Insoluble Precipitation

Caption: Interaction map showing how functional groups dictate solvent compatibility.

References

  • Sigma-Aldrich. 2-Bromo-4-chloro-5-nitrobenzoic acid Product Page (CAS 2091549-73-2). Retrieved from

  • PubChem. 2-Bromo-5-chloro-4-nitrobenzoic acid (Isomer Data for Comparison).[2] National Library of Medicine. Retrieved from

  • Long, B. et al. Solubility of benzoic acid and its nitro-derivatives in pure solvents.[11] Journal of Chemical & Engineering Data. (Grounding for solubility trends of nitro-benzoic acids). Retrieved from

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid (Protocol Grounding). Retrieved from

Sources

safety data sheet SDS for 2-bromo-4-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-bromo-4-chloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-bromo-4-chloro-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring electron-withdrawing bromine, chlorine, and nitro groups on the benzoic acid backbone, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] The presence of these functional groups also dictates its chemical reactivity and toxicological profile, necessitating stringent safety measures during handling.

Key Structural Features:

  • Benzoic Acid Core: Confers acidic properties.

  • Bromo and Chloro Substituents: Halogenation can enhance biological activity and modify reactivity.

  • Nitro Group: A strong electron-withdrawing group that can impart energetic properties to the molecule and is associated with specific toxicological endpoints.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 2-bromo-4-chloro-5-nitrobenzoic acid is anticipated to be classified under the Globally Harmonized System (GHS) as follows. This classification is inferred and should be treated as a precautionary guideline.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3]
Acute Toxicity, Oral (Predicted)4H302: Harmful if swallowed.

Signal Word: Warning [2]

Hazard Pictograms:



Precautionary Statements (Illustrative):

  • Prevention: P261, P264, P270, P271, P280[2][5][6]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[2][3][5][6][7]

  • Storage: P403+P233, P405[5][6]

  • Disposal: P501[5][6]

Physical and Chemical Properties

The precise physical and chemical properties for 2-bromo-4-chloro-5-nitrobenzoic acid are not extensively documented. The table below presents computed data for the isomeric compound 2-bromo-5-chloro-4-nitro-benzoic acid, which is expected to have similar properties.

PropertyValueSource
Molecular Formula C₇H₃BrClNO₄[8]
Molecular Weight 280.46 g/mol [8][9]
Appearance Off-white to white powder (predicted)[1][2]
Melting Point Not available. (For 2-Bromo-5-nitrobenzoic acid: 178-184°C)[1]
Solubility Soluble in organic solvents like methanol; limited solubility in water.[6][10]
XLogP3 2.6[8][9]

Safe Handling and Storage Protocols

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following protocols are designed to mitigate these risks.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure, but the following PPE is generally required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential.[2] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[2]

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[2]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[2][5]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][5]

  • Protect from moisture, direct sunlight, and air contact.[2]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Emergency Response Workflow

cluster_Exposure Exposure Event cluster_Immediate_Action Immediate Action cluster_Medical_Attention Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Remove from source Skin_Contact Skin Contact Wash_Skin Wash Skin with Soap & Water Skin_Contact->Wash_Skin Remove contaminated clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes 15+ minutes Remove contacts if possible Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting Seek_Medical_Advice Seek Medical Advice/Attention Fresh_Air->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice If irritation persists Rinse_Eyes->Seek_Medical_Advice If irritation persists Rinse_Mouth->Seek_Medical_Advice

Caption: Emergency First-Aid Workflow for Exposure

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical advice.[2][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[2][7][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][11]

Stability and Reactivity

  • Chemical Stability: Expected to be stable under normal, recommended storage conditions.[2]

  • Conditions to Avoid: Direct sunlight, moisture, and excessive heat.[2]

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[7]

Toxicological and Ecological Information

  • Toxicological Data: Specific toxicological data for this compound is not available. However, based on its structure and the data for related compounds, it is predicted to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system.[2][7] The toxicological properties have not been fully investigated.[11]

  • Ecological Data: Ecotoxicity data is not available. It is crucial to prevent this chemical from entering drains or waterways.[11] Chemical waste generators must adhere to local, regional, and national regulations for proper disposal.[11]

Disposal Considerations

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[11] Do not dispose of with other waste. Uncleaned containers should be treated as the product itself.

References

  • PubChem. 2-Bromo-5-chloro-4-nitro-benzoic acid. [Link]

  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid. [Link]

  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-nitrobenzoic acid (UK). [Link]

  • ECHA CHEM. Industry classifications. [Link]

Sources

Methodological & Application

Application Note: Regioselective SNAr Protocols for 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific regiochemical challenges and optimization strategies for the nucleophilic aromatic substitution (SNAr) of 2-bromo-4-chloro-5-nitrobenzoic acid , a highly functionalized scaffold critical for synthesizing polycyclic heterocycles like quinazolines and indazoles.

Introduction & Chemical Context

2-Bromo-4-chloro-5-nitrobenzoic acid presents a unique challenge in aromatic substitution due to its "trident" of electrophilic sites and directing groups. The molecule contains two potential leaving groups (bromide at C2, chloride at C4) activated by two electron-withdrawing groups (nitro at C5, carboxyl at C1).

Understanding the electronic hierarchy is the key to successful functionalization:

  • The Nitro Group (C5): The dominant activating group. It activates the C4-position (ortho) and the C2-position (para) .

  • The Carboxyl Group (C1): Acts as a secondary activator. It activates C2 (ortho) and C4 (para) .

  • Regioselectivity: While both halogens are activated, the C4-chloride is significantly more reactive toward SNAr than the C2-bromide. This is due to the "Ortho-Nitro Effect" —the inductive electron-withdrawal is strongest at the ortho position, stabilizing the Meisenheimer intermediate more effectively than at the para position. Additionally, the C2 position suffers from steric shielding by the adjacent carboxyl group.

Core Reaction Scheme

The primary workflow involves the selective displacement of the C4-chloride by nucleophiles (amines, alkoxides, thiols), leaving the C2-bromide intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Mechanistic Analysis & Regiochemistry

To design robust protocols, one must visualize the reaction energy landscape. The reaction proceeds via an addition-elimination mechanism.

DOT Diagram: Reaction Pathway & Regioselectivity

SNAr_Pathway cluster_legend Selectivity Drivers Start Substrate: 2-Bromo-4-chloro- 5-nitrobenzoic acid TS_Ortho Path A (Favored): Ortho-Attack (C4) Stabilized by adj. NO2 Start->TS_Ortho Fast (k1) TS_Para Path B (Disfavored): Para-Attack (C2) Steric clash with COOH Start->TS_Para Slow (k2) Nu Nucleophile (Nu:) (e.g., Primary Amine) Nu->TS_Ortho Nu->TS_Para Prod_C4 Major Product: 4-Substituted-2-bromo- 5-nitrobenzoic acid TS_Ortho->Prod_C4 -HCl Prod_C2 Minor/Trace Product: 2-Substituted-4-chloro- 5-nitrobenzoic acid TS_Para->Prod_C2 -HBr Info 1. Inductive Effect: Ortho > Para 2. Sterics: C4 is accessible; C2 is crowded 3. Leaving Group: Cl vs Br is secondary to position

Figure 1: Mechanistic pathway highlighting the kinetic preference for C4-substitution due to ortho-nitro activation and steric accessibility.

Experimental Protocols

Protocol A: C4-Selective Amination (Standard)

Target: Synthesis of 4-amino-substituted derivatives (e.g., 4-(benzylamino)-2-bromo-5-nitrobenzoic acid). Scope: Primary and secondary amines.[1]

Materials
  • Substrate: 2-Bromo-4-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Amine (e.g., Benzylamine, Morpholine) (2.2 equiv)

    • Note: Excess amine acts as the base to neutralize HCl.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

    • Why: Protic solvents facilitate proton transfer in the transition state and are easy to remove.

  • Catalyst: None required.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 g, 3.5 mmol) in Ethanol (10 mL).

  • Addition: Cool the mixture to 0°C (ice bath). Add the amine (7.7 mmol, 2.2 equiv) dropwise over 10 minutes.

    • Observation: The suspension may clear as the amine salt forms, then precipitate product later. An exotherm is possible; control temperature to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS. Look for the disappearance of the starting material peak (M-H: ~278/280).

  • Workup (Precipitation Method):

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with Water (20 mL). The mixture will likely be basic (pH > 9) due to excess amine.

    • Acidify carefully with 1M HCl to pH 2–3. The product should precipitate as a solid.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold hexanes (to remove trace organic impurities).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–95%. Data Validation: 1H NMR should show the loss of the C4-proton signal (if applicable) or a shift in the aromatic protons. The C2-Br remains intact (verified by MS isotopic pattern).

Protocol B: Optimization for Low-Reactivity Nucleophiles

Target: Reaction with sterically hindered amines or anilines. Modification: Use of a stronger base and polar aprotic solvent.

Materials
  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.5 equiv).

  • Solvent: DMF or NMP (anhydrous).

  • Temperature: 60–80°C.

Workflow Adjustments
  • Dissolve substrate in DMF (0.5 M concentration).

  • Add Base (2.5 equiv) followed by the Nucleophile (1.1 equiv).

  • Heat to 60°C. Monitor closely.

    • Caution: Higher temperatures (>100°C) may risk displacing the C2-bromide or decarboxylation.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). Acidify with HCl to precipitate the product.

Key Optimization Variables

The following table summarizes how to tune the reaction for specific outcomes.

VariableRecommendationRationale
Solvent Ethanol/Water (Green)Preferred for standard amines. Promotes precipitation of product upon acidification.[2]
DMF/DMSO Use for weak nucleophiles (anilines) or insoluble substrates. Increases reaction rate via "naked anion" effect.
Base Excess Amine Simplest workup. Forms ammonium salt which is water-soluble.
TEA / DIPEA Use if the nucleophile is expensive (1.0 equiv Nu + 1.5 equiv Base).
Temperature 0°C to RT Standard. Prevents C2-displacement.
50–80°C Only for deactivated nucleophiles (e.g., electron-deficient anilines).
Carboxyl State Free Acid Standard. Reacts fine as the carboxylate salt in base.
Ester (Methyl/Ethyl) If reactivity is low, esterify first. The ester (-COOR) is a stronger EWG than carboxylate (-COO⁻), accelerating SNAr.

Troubleshooting & Critical Controls

Issue: Low Conversion
  • Cause: Deactivation of the ring by the carboxylate anion (-COO⁻) formed in basic conditions.

  • Solution: Convert the carboxylic acid to a Methyl Ester (using MeOH/H2SO4) prior to SNAr. The ester is a non-ionizable electron-withdrawing group, significantly increasing the electrophilicity of the C4 carbon.

Issue: Regioselectivity Loss (C2 Substitution)
  • Cause: Temperature too high or reaction time too long.

  • Solution: strictly maintain T < 40°C. If C2 substitution is observed (by LC-MS), switch to a less polar solvent (e.g., THF) to reduce the overall rate and regain kinetic control.

Issue: Hydrolysis of Product
  • Cause: If using an ester intermediate, harsh basic conditions (NaOH) or high heat can hydrolyze the ester back to the acid or displace the halogen with -OH (forming a phenol).

  • Solution: Use non-nucleophilic bases (DIPEA) and anhydrous conditions.

References

  • General SNAr Mechanism & Regioselectivity

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Zhang, Z., et al. (2016). Efficient Synthesis of 4-Amino-quinazoline Derivatives. Tetrahedron Letters, 57(10), 1123-1126.
  • Leaving Group Ability in SNAr (F > Cl ≈ Br): Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Foundational text establishing the reversal of leaving group order compared to SN2).

Sources

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized conditions for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-5-nitrobenzoic acid . This substrate presents a unique "triad of challenges" for synthetic chemists:

  • Regioselectivity: Differentiating between the reactive aryl bromide (C2) and the activated aryl chloride (C4).

  • Steric Hindrance: The bromine is ortho to the carboxylic acid, creating significant steric bulk that impedes oxidative addition.

  • Functional Group Compatibility: The free carboxylic acid (-COOH) and nitro group (-NO2) require specific pH control to prevent catalyst poisoning or side reactions (e.g., denitration).

This guide provides two validated workflows: Method A (Direct Coupling) for rapid screening, and Method B (Esterification-Coupling) for scale-up and high-purity applications.

Substrate Analysis & Retrosynthetic Logic

Electronic and Steric Environment

The substrate contains two halogen handles. The C2-Bromine is the primary electrophile due to the weaker C-Br bond compared to C-Cl. However, the C4-Chlorine is electronically activated by the ortho-nitro group, making it susceptible to oxidative addition if the catalyst is too active (e.g., using SPhos or XPhos).

  • Activation: The -NO2 group at C5 strongly withdraws electron density, activating both halogens via resonance and induction.

  • Deactivation (Steric): The -COOH group at C1 creates a "picket fence" effect around the C2-Br, requiring higher temperatures or smaller ligands for effective coupling.

Chemoselectivity Control

To ensure exclusive coupling at the C2-Br position while preserving the C4-Cl for future diversification:

  • Ligand Selection: Use triarylphosphines (e.g., PPh3, dppf). Avoid bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) unless the C2 position proves unreactive, as these will promote C-Cl coupling.

  • Temperature: Maintain reaction temperature

    
    C. Temperatures 
    
    
    
    C increase the rate of C-Cl activation.

Decision Tree & Workflow

G Start Substrate: 2-Bromo-4-chloro-5-nitrobenzoic acid Decision Scale / Purity Requirement? Start->Decision MethodA Method A: Direct Coupling (Free Acid) (Rapid Screening, <1g) Decision->MethodA Quick / Small Scale MethodB Method B: Ester Route (Process Scale, >1g, High Purity) Decision->MethodB High Yield / Large Scale StepA1 Base: 3.5 eq K2CO3 (Aq) Solvent: Dioxane/H2O (3:1) Cat: Pd(PPh3)4 (3-5 mol%) MethodA->StepA1 StepB1 Step 1: Esterification (MeOH/H2SO4 or MeI/K2CO3) MethodB->StepB1 Product Target Biaryl (Cl & NO2 intact) StepA1->Product StepB2 Step 2: Coupling Solvent: Toluene/H2O Cat: Pd(dppf)Cl2 StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Experimental Protocols

Method A: Direct Coupling of the Free Acid

Best for: Rapid analog synthesis, library generation.

Rationale: Coupling free acids avoids two synthetic steps (protection/deprotection). However, it requires excess base to solubilize the substrate as a carboxylate salt.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1–1.2 equiv

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: K2CO3 (3.5 equiv) — Critical: Must neutralize acid (1 eq) + activate boron (1 eq) + buffer.

  • Solvent: 1,4-Dioxane : Water (3:1 v/v)

Protocol:

  • Setup: In a reaction vial equipped with a stir bar, add the 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 eq), Arylboronic acid (1.1 eq), and Pd(PPh3)4 (0.05 eq).

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water .[1]

  • Base Addition: Add K2CO3 (3.5 eq). Note: Gas evolution (CO2) may occur; vent via a needle if necessary.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls, add an additional 1 mol% catalyst. Do not increase temp above 90°C to protect the C-Cl bond.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to reprecipitate the free acid product). Extract with Ethyl Acetate.[1][2]

Method B: Coupling via Methyl Ester (Recommended)

Best for: Scale-up (>1g), difficult substrates, or when the boronic acid is acid-sensitive.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning by the free carboxylate and improves solubility in non-polar solvents like Toluene.

Step 1: Esterification

  • Dissolve substrate in MeOH (0.5 M).

  • Add conc. H2SO4 (0.1 eq) or SOCl2 (1.1 eq) dropwise at 0°C.

  • Reflux for 3 hours. Concentrate and crystallize/wash to obtain Methyl 2-bromo-4-chloro-5-nitrobenzoate .

Step 2: Suzuki Coupling Reagents:

  • Ester Substrate: 1.0 equiv[3]

  • Boronic Acid: 1.1 equiv[4]

  • Catalyst: Pd(dppf)Cl2·DCM (2–3 mol%) — More robust than Tetrakis for steric bulk.

  • Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)[3]

  • Solvent: Toluene : Water (10:1) or DMF : Water (4:1)

Protocol:

  • Charge: Add Ester Substrate, Boronic Acid, and Base to the flask.

  • Purge: Evacuate and backfill with N2 (3 cycles).

  • Solvent: Add Toluene and Water.

  • Catalyst: Add Pd(dppf)Cl2·DCM under a counter-flow of N2.

  • Heat: Stir vigorously at 85°C for 4–6 hours.

  • Workup: Filter through Celite. Wash with EtOAc.[3] The product is the methyl ester biaryl.

    • Optional Hydrolysis: Treat with LiOH (3 eq) in THF/H2O at RT to revert to the acid.

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Ligand Choice PPh3 or dppf "Standard" ligands provide sufficient activity for Br without activating Cl. Avoid SPhos/XPhos unless the boronic acid is extremely hindered.
Temperature 70–85°C Higher temps (>100°C) promote oxidative addition into the C-Cl bond, especially with the nitro-activation present.
Base Carbonates (Na/K) Hydroxides (NaOH) are too strong and may cause nucleophilic aromatic substitution (SNAr) on the activated Cl or NO2 groups.
Stoichiometry 1.1 eq Boronic Acid Large excesses of boronic acid can lead to homocoupling or purification difficulties.[5]
Atmosphere Strict Inert (Ar/N2) The nitro group can participate in redox cycles with Pd if O2 is present, deactivating the catalyst (Pd-black formation).

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.[6]1995 , 95, 2457–2483.[6] Link

  • Chemoselectivity (Br vs Cl): Littke, A. F.; Fu, G. C.[7] Angew.[6] Chem. Int. Ed.2002 , 41, 4176–4211.[6] Link

  • Coupling of Free Carboxylic Acids: Zhou, C., et al. Tetrahedron Lett.2013, 54, 666–668.
  • Nitro-Activated Aryl Halides: Beletskaya, I. P.; Cheprakov, A. V. Chem. Rev.2000 , 100, 3009–3066. Link

Sources

Application Note: Chemoselective Reduction Strategies for Halogenated Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide actionable, high-precision guidance for the chemoselective reduction of 2-bromo-4-chloro-5-nitrobenzoic acid to 5-amino-2-bromo-4-chlorobenzoic acid .

Executive Summary

The reduction of 2-bromo-4-chloro-5-nitrobenzoic acid presents a specific chemoselectivity challenge: reducing the nitro group (


) to an amine (

) while preserving two distinct halogen substituents (Aryl-Br and Aryl-Cl). Standard catalytic hydrogenation methods (e.g.,

) are contraindicated due to the high risk of hydrodehalogenation, particularly of the labile C-Br bond.

This guide details two validated protocols:

  • Iron/Ammonium Chloride Reduction (Method A): The recommended industrial standard for scalability, cost-efficiency, and high chemoselectivity.

  • Stannous Chloride Reduction (Method B): A high-precision alternative for laboratory-scale synthesis where metal waste management is less critical.

Strategic Analysis: The Chemoselectivity Paradox

The substrate contains three reducible functionalities with varying reduction potentials. The objective is to target the nitro group exclusively.

Functional GroupReduction RiskConsequence of Failure
Nitro (

)
Target N/A
Aryl Bromide (

)
HighFormation of 5-amino-4-chlorobenzoic acid (Impurity A)
Aryl Chloride (

)
ModerateFormation of 5-amino-2-bromobenzoic acid (Impurity B)
Carboxylic Acid (

)
LowSalt formation affects solubility; generally stable to mild reduction.
Decision Matrix for Method Selection

DecisionMatrix Start Select Reduction Strategy Scale What is the Reaction Scale? Start->Scale Small Lab Scale (<5g) Scale->Small Large Pilot/Production (>50g) Scale->Large Constraint Is Metal Waste/Filtration a concern? Small->Constraint MethodA Method A: Fe / NH4Cl (Recommended) Large->MethodA Cost/Scalability Constraint->MethodA Yes (Green Chemistry) MethodB Method B: SnCl2 / HCl (Alternative) Constraint->MethodB No (High Selectivity needed) MethodC Method C: Sulfided Pt/C (Specialized Equipment) MethodA->MethodC If Hydrogenation Required (Rare)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and constraints.

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Recommended (Gold Standard) Mechanism: Single Electron Transfer (SET) via surface-bound species. Selectivity: >99% for


 over 

.
Reagents & Materials
  • Substrate: 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 equiv).

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 v/v).

  • Additives: Celite (diatomaceous earth) for filtration.

Step-by-Step Procedure
  • Activation (Optional but Recommended): If using older iron powder, briefly wash with 2% HCl, then water, then ethanol to remove surface oxides. This reduces induction time.

  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-bromo-4-chloro-5-nitrobenzoic acid (10 g, 35.6 mmol) in Ethanol (100 mL) and Water (30 mL).

    • Add Ammonium Chloride (9.5 g, 178 mmol).

    • Heat the mixture to 50°C to ensure partial dissolution.

  • Addition:

    • Add Iron Powder (10 g, 178 mmol) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic.[1] Monitor internal temperature.[2]

  • Reflux:

    • Increase temperature to reflux (~78-80°C).

    • Stir vigorously (mechanical stirring is superior to magnetic due to heavy slurry).

    • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% AcOH). Reaction typically completes in 2–4 hours.

  • Workup:

    • Hot Filtration: While still hot (>60°C), filter the mixture through a pad of Celite to remove iron oxides. Wash the cake with hot ethanol (2 x 50 mL).

    • Note: If the solution cools, the product (an amino acid) may precipitate in the filter cake.

    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Precipitation: The residue will be an aqueous slurry. Adjust pH to ~6–7 (Isoelectric point) using dilute HCl or

      
       if necessary to maximize precipitation.
      
    • Isolation: Filter the off-white/tan solid. Wash with cold water.

    • Drying: Dry in a vacuum oven at 45°C.

Process Flow Diagram

FeReduction Step1 Dissolution (Substrate + EtOH/H2O + NH4Cl) Step2 Fe Addition (Portionwise, 50°C) Step1->Step2 Step3 Reflux (2-4 Hours, 80°C) Step2->Step3 Exotherm Control Step4 Hot Filtration (Remove Fe Sludge) Step3->Step4 TLC Complete Step5 Isoelectric Precip. (pH Adjustment) Step4->Step5 Concentrate Filtrate Step6 Final Product (5-Amino-2-Br-4-Cl-Benzoic Acid) Step5->Step6 Filter & Dry

Figure 2: Process flow for the Iron/Ammonium Chloride reduction protocol.

Protocol B: Stannous Chloride Reduction (SnCl2)

Status: Alternative (High Precision) Use Case: Small scale (<5g) where filtration of iron sludge is problematic. Caveat: Generates stoichiometric tin waste; requires careful pH management during workup to avoid emulsions.

Reagents[3][4][5]
  • Substrate: 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 equiv).

  • Reductant:

    
     (5.0 equiv).
    
  • Solvent: Ethanol or Ethyl Acetate.[2][3][4]

Procedure
  • Dissolve the substrate in Ethanol (0.1 M concentration).

  • Add

    
     in one portion.
    
  • Heat to 70°C for 3–6 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2][4][5][6]

    • Pour into ice water.

    • Adjust pH to 8–9 using saturated

      
       or 10% NaOH. Caution: Tin salts form a thick gel/paste at neutral pH.
      
    • Extract with Ethyl Acetate (x3).[2][3]

    • Note on Amino Acid Solubility: Since the product is an amino acid, it may remain in the aqueous phase at high pH (as a carboxylate salt). It is crucial to adjust pH to ~6 (isoelectric) to precipitate the solid, or extract at mild acidity if the ester form is not used.

    • Recommended Modification: For amino-benzoic acids, simply pouring the ethanol reaction mixture into ice-water often precipitates the product directly as the tin salts remain soluble in the acidic/alcoholic mother liquor (unless pH is raised).

Analytical Validation & Quality Control

To ensure the integrity of the Halogen-Carbon bonds, the following QC parameters are mandatory.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

  • Detection: UV at 254 nm.

  • Success Criteria:

    • Shift in retention time (Amine is more polar than Nitro).

    • Absence of Des-Bromo peak: Monitor for the specific impurity (mass -79/81 amu).

NMR Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • Disappearance of the broad

      
       signal (often exchanged) or shift.
      
    • Appearance of a broad singlet at

      
       corresponding to 
      
      
      
      .
    • Aromatic protons: The protons at C3 and C6 will show an upfield shift due to the shielding effect of the new amino group compared to the electron-withdrawing nitro group.

Safety & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Reaction Inactive Iron surfaceAdd 1-2 drops of conc. HCl to the reaction mixture to etch the iron.
Debromination Reaction too vigorous or wrong metalEnsure temperature does not exceed 85°C. Do not use Zn/HCl (too aggressive).
Low Yield Product trapped in Fe sludgeThoroughly wash the Celite cake with hot solvent. The product has low solubility in cold water.
Emulsions (SnCl2) Tin HydroxidesUse Rochelle's Salt (Potassium Sodium Tartrate) during workup to chelate Tin.

References

  • BenchChem. (2025).[1][2] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.Link

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.Link

  • Ramadas, K., & Srinivasan, N. (1992).[5] Reduction of nitro arene by Fe/ammonium chloride.[1][5][7] Synthetic Communications, 22(22), 3189–3195.[5] (Cited via ChemSpider: Link)

  • American Chemical Society. (2015).[8] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. Organic Process Research & Development.[9] Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions: SnCl2.[2][10][11]Link

Sources

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-nitrobenzoic Acid: Orthogonal Reactivity and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes & Validated Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds (such as benzimidazoles, quinazolines, and functionalized lactams) relies heavily on highly functionalized aromatic building blocks. 2-Bromo-4-chloro-5-nitrobenzoic acid (CAS: 2091549-73-2) is a premier pharmaceutical intermediate that offers an exceptional profile of orthogonal reactivity.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic hub. It features four distinct functional groups—a carboxylic acid, a bromine atom, a chlorine atom, and a nitro group—each addressable under specific, non-overlapping reaction conditions. Similar to the well-documented utility of related intermediates like 2-bromo-5-nitrobenzoic acid[1] and 4-chloro-3-nitro-5-sulfamoylbenzoic acid[2], this compound allows chemists to perform sequential cross-couplings, nucleophilic substitutions, and cyclizations without the need for cumbersome protection/deprotection steps.

Quantitative Physicochemical Profile

The following table summarizes the key structural and physical properties of the intermediate to guide handling and analytical tracking.

PropertyValue
IUPAC Name 2-bromo-4-chloro-5-nitrobenzoic acid
CAS Number 2091549-73-2
Linear Formula C₇H₃BrClNO₄
Molecular Weight 280.46 g/mol
Physical State Solid (White to Pale Yellow Powder)
Storage Conditions Room Temperature (RT)
Key Functional Groups Carboxyl (-COOH), Bromo (-Br), Chloro (-Cl), Nitro (-NO₂)

Mechanistic Pathway: The Logic of Orthogonal Reactivity

To leverage this intermediate effectively, one must understand the thermodynamic and kinetic causality governing its reactivity:

  • C2-Bromo (Cross-Coupling): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Palladium catalysts will selectively undergo oxidative addition at the C2 position.

  • C4-Chloro (SNAr): The C4 position is highly electrophilic. It is flanked by a strongly electron-withdrawing nitro group (ortho) and a carboxylic acid (para). This dual-activation perfectly stabilizes the anionic Meisenheimer complex, allowing for facile Nucleophilic Aromatic Substitution (SNAr) with amines or thiols.

  • C5-Nitro (Reduction): Serves as a masked amine. Once reduced, the resulting aniline can drive intramolecular cyclization with the adjacent C4 or C1 substituents.

OrthogonalReactivity Core 2-Bromo-4-chloro-5-nitrobenzoic Acid (Pharmaceutical Intermediate) C2 C2-Bromo: Cross-Coupling (Suzuki/Buchwald) Core->C2 Weaker C-Br bond (Pd oxidative addition) C4 C4-Chloro: SNAr (Nucleophilic Substitution) Core->C4 Activated by ortho-NO2 & para-COOH C5 C5-Nitro: Reduction (Aniline Formation) Core->C5 Fe/AcOH or Pd/C, H2 (Prevents dehalogenation) C1 C1-Carboxyl: Amidation (Peptide Coupling) Core->C1 HATU/DIPEA (Standard activation)

Orthogonal reactivity pathways of 2-bromo-4-chloro-5-nitrobenzoic acid for drug synthesis.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes built-in physicochemical cues (color changes, phase partitioning, isotopic signatures) to ensure the protocol is proceeding correctly before moving to the next stage.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C2

Objective: Selectively couple an aryl boronic acid at the C2-bromo position while preserving the C4-chloro group.

  • Causality & Design: By utilizing a bulky, moderately electron-deficient palladium catalyst like Pd(dppf)Cl₂, oxidative addition is kinetically restricted to the weaker C–Br bond. A mild base (K₂CO₃) and controlled temperature (80 °C) prevent unwanted SNAr side reactions at the C4-Cl position.

Methodology:

  • Charge a reaction vessel with 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). (Causality: Water is essential for the activation of the boronic acid via a reactive boronate complex).

  • Add Pd(dppf)Cl₂ (0.05 eq) under an inert atmosphere (N₂/Ar).

  • Heat the mixture to 80 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The product mass will shift by (Aryl - Br), but the mass spectrum will retain the distinct 3:1 isotopic signature indicative of the preserved C4 chlorine atom.

  • Self-Purifying Workup: Cool to room temperature, dilute with water, and wash with EtOAc.

    • Causality: Unreacted boronic acid and neutral catalyst ligands partition into the organic layer. The carboxylate salt of the desired product remains in the aqueous layer.

  • Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Check: The target C2-coupled benzoic acid will rapidly precipitate as a solid, providing a visual cue of successful isolation. Filter and dry under vacuum.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displace the C4-chlorine with a primary or secondary amine nucleophile.

  • Causality & Design: Amines readily displace the chloride ion under mild basic conditions because the ortho-nitro group acts as an electron sink, stabilizing the anionic transition state.

Methodology:

  • Dissolve the C2-coupled intermediate (or the starting material) (1.0 eq) in anhydrous DMF.

  • Add the target amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • (Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophilic C4 site).

  • Stir at 60 °C for 2–4 hours.

    • Validation Check: The reaction mixture will undergo a distinct color shift (typically turning deep yellow or orange). This is a reliable optical indicator of the formation of a highly conjugated nitro-aniline derivative.

  • Self-Purifying Workup: Pour the mixture into ice-cold 0.5M HCl.

    • Validation Check: The acidic environment protonates the excess amine (rendering it water-soluble) and ensures the product's carboxylic acid is fully protonated, driving its precipitation. Filter the resulting solid and wash with cold water.

Protocol C: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the C5-nitro group to an amine without triggering dehalogenation of the C4-chloro group (if SNAr was bypassed) or the C2-bromo group.

  • Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation. Therefore, a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride is employed to strictly reduce the nitro group.

Methodology:

  • Suspend the nitro-intermediate in a mixture of Ethanol and Water (3:1 v/v).

  • Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

    • (Causality: NH₄Cl provides a mildly acidic proton source that drives the reduction without the harshness of concentrated mineral acids, preserving sensitive functional groups).

  • Heat to 80 °C for 3 hours.

    • Validation Check: TLC monitoring (UV 254 nm) will show the disappearance of the less polar nitro compound and the appearance of a highly polar, ninhydrin-active amine spot.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides.

    • (Causality: Hot filtration prevents the newly formed product from co-precipitating with the iron waste).

  • Concentrate the filtrate and extract with EtOAc. The resulting 5-amino-benzoic acid derivative is now primed for immediate intramolecular cyclization (e.g., lactamization with the C1-carboxyl using HATU) to form the final pharmaceutical core.

References

  • 2-bromo-4-chloro-5-nitrobenzoic acid | 2091549-73-2 Source: MilliporeSigma (Sigma-Aldrich) URL:

  • 2-Bromo-5-nitrobenzoic acid Source: Chem-Impex URL:[1]

  • 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 Source: BenchChem URL:[2]

Sources

Application Notes and Protocols for the Esterification of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Esterifying a Highly Substituted Aromatic Acid

2-Bromo-4-chloro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals. Its ester derivatives serve as versatile building blocks for further functionalization. However, the esterification of this particular substrate presents a notable challenge to the synthetic chemist. The presence of multiple electron-withdrawing groups (a nitro group and two halogens) deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Furthermore, the bromine atom at the ortho position introduces considerable steric hindrance around the reaction center.

This technical guide provides detailed, field-proven protocols for the successful esterification of 2-bromo-4-chloro-5-nitrobenzoic acid. We will explore two primary methodologies: a robust, acid-catalyzed Fischer-Speier esterification suitable for scalable synthesis, and a milder, coupling agent-mediated Steglich esterification for substrates that may be sensitive to harsh acidic conditions. The causality behind experimental choices, self-validating system designs for each protocol, and in-depth characterization of the resulting ester are discussed.

Physicochemical Properties and Reactivity Considerations

The structure of 2-bromo-4-chloro-5-nitrobenzoic acid, with its ortho-bromo substituent and meta- and para-directing chloro and nitro groups, dictates the necessary reaction conditions for efficient esterification. The electron-withdrawing nature of the substituents decreases the nucleophilicity of the carboxylate anion, while the bulky bromine atom sterically hinders the approach of the alcohol. Therefore, forcing conditions or highly reactive intermediates are often required to achieve high conversion rates.

PropertyValue
Molecular FormulaC₇H₃BrClNO₄
Molecular Weight296.46 g/mol
AppearanceOff-white to yellow solid
ReactivityDeactivated aromatic ring, sterically hindered carboxyl group

Protocol 1: Fischer-Speier Esterification under Reflux Conditions

The Fischer-Speier esterification is a classic and cost-effective method that utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.[1][2] This protocol is particularly well-suited for producing simple alkyl esters, such as the methyl or ethyl ester, on a larger scale. The harsh acidic conditions and elevated temperatures help to overcome the inherent low reactivity of the substrate.

Causality of Experimental Choices
  • Excess Alcohol as Solvent: Using the alcohol (e.g., methanol or ethanol) as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester and water.[1]

  • Concentrated Sulfuric Acid as Catalyst: A strong protic acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol.[3]

  • Reflux Conditions: The high temperature provided by refluxing the alcohol increases the reaction rate, allowing the reaction to reach equilibrium in a reasonable timeframe, typically several hours to overnight.[4] For sterically hindered substrates like the one , extended reaction times are often necessary.[5]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Acid, Alcohol, and H₂SO₄ B Set up Reflux Apparatus A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Quench in Water D->E F Extract with Organic Solvent E->F G Wash with NaHCO₃ (aq) F->G H Dry and Concentrate G->H I Recrystallization or Chromatography H->I

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 eq). Add an excess of the desired alcohol (e.g., methanol or ethanol, 20-40 eq), which will also serve as the solvent.[1]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2-0.5 eq) to the mixture.[6] An exothermic reaction will occur.

  • Reaction: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water (10 volumes relative to the reaction mixture).[1] The crude ester will often precipitate as a solid.

  • Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the initial reaction).[3]

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the excess sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.[4] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[7][8]

Protocol 2: Steglich Esterification for Milder Conditions

For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a mild and efficient alternative.[9] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]

Causality of Experimental Choices
  • DCC/EDC as Coupling Agent: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] This intermediate is readily attacked by the alcohol. DCC has the disadvantage of forming a dicyclohexylurea (DCU) byproduct that can be difficult to remove, whereas the byproduct of EDC is water-soluble.

  • DMAP as Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol.[12] This catalytic cycle significantly accelerates the esterification process, especially for sterically hindered acids.

  • Aprotic Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the reactive intermediates.[9]

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, avoiding the need for heating.[9]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC DCC DCC Carbodiimide DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP Ester R-COOR' Ester O_Acylisourea->Ester + R'-OH (slow) DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium N_Acylpyridinium->Ester + R'-OH ROH R'-OH Alcohol ROH->Ester ROH->Ester

Caption: Simplified mechanism of Steglich Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add DCC or EDC (1.1-1.3 eq) portion-wise at 0 °C.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC.

  • Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture through a pad of celite to remove the DCU.

  • Work-up (EDC): If EDC is used, the reaction mixture can be directly subjected to an aqueous work-up.

  • Extraction and Washing: Dilute the filtrate or reaction mixture with DCM and wash with 5% aqueous HCl to remove DMAP and any remaining EDC-related byproducts, followed by saturated aqueous NaHCO₃ to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Comparative Summary of Protocols

ParameterFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic Acid, Alcohol (excess), H₂SO₄ (cat.)Carboxylic Acid, Alcohol, DCC/EDC, DMAP (cat.)
Conditions High Temperature (Reflux)Room Temperature
Solvent Alcohol (reactant)Anhydrous Aprotic (DCM, THF)
Reaction Time 12-24 hours4-18 hours
Advantages Economical, scalable, simple reagentsMild conditions, suitable for sensitive substrates, faster for hindered acids
Disadvantages Harsh conditions, not suitable for acid-labile moleculesMore expensive reagents, byproduct removal can be challenging (DCC)

Characterization of the Product: Ethyl 2-bromo-4-chloro-5-nitrobenzoate

The successful synthesis of the target ester should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group. Due to the substitution pattern, the two aromatic protons will appear as distinct signals in the downfield region. The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.[13]

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the two carbons of the ethyl group.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. Characteristic peaks for the C-O stretch, aromatic C=C bonds, and the nitro group (NO₂) asymmetric and symmetric stretches will also be present.[15]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.

  • Melting Point: A sharp melting point for the purified, solid ester is a good indicator of its purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16]

  • Handling of Reagents:

    • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[15]

    • DCC is a potent allergen and sensitizer. Avoid skin contact.[9]

    • Organic solvents are flammable and should be kept away from ignition sources.[17]

  • Reaction Quenching: The quenching of the Fischer esterification reaction by adding it to water is highly exothermic and should be done slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]

  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester. [Link]

  • Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. [Link]

  • The Fischer Esterification. (n.d.). University of Missouri-St. Louis. [Link]

  • Wikipedia. (2023, December 1). Steglich esterification. [Link]

  • Wikipedia. (2023, November 28). Mitsunobu reaction. [Link]

  • SSERC. (2021, December 7). Making an ester – Risk Assessment. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • chymist.com. (n.d.). ESTERS. [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). Loudoun County Public Schools. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Asum, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. [Link]

  • YIC. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. [Link]

  • Jordan, A., et al. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.). University of Massachusetts. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry 210 Experiment 10. (2012, November 14). University of Wisconsin-La Crosse. [Link]

  • Patsnap. (2016, March 23). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Google Patents. (n.d.).
  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

  • PubChemLite. (n.d.). Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (C9H7BrFNO4). [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

Sources

Application Note: 2-Bromo-4-Chloro-5-Nitrobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the strategic use of 2-bromo-4-chloro-5-nitrobenzoic acid (BCNBA) not merely as a capping group, but as a quad-functional diversity scaffold for accessing complex peptidomimetics and DNA-Encoded Libraries (DEL).[1]

Executive Summary

Standard peptide synthesis often hits a "diversity ceiling" where linear amino acid sequences fail to provide sufficient conformational constraint or "drug-like" properties.[1] 2-bromo-4-chloro-5-nitrobenzoic acid (BCNBA) is a specialized building block that breaks this ceiling.[1]

Unlike standard capping reagents (e.g., Acetyl-Cl, Benzoic Acid), BCNBA contains three orthogonal reactive handles—a C4-chloride , a C2-bromide , and a C5-nitro group —on a benzoic acid core.[1] This note details protocols to exploit these handles sequentially on Solid-Phase Peptide Synthesis (SPPS) resin to generate:

  • 
     Conjugates:  Rapid introduction of amines/thiols.
    
  • Biaryl Peptides: Via Suzuki-Miyaura cross-coupling.[1]

  • Heterocyclic Mimetics: Quinazolinones and Benzimidazoles via reductive cyclization.[1]

Chemical Logic & Regioselectivity

To use BCNBA effectively, one must understand the electronic "programming" of the molecule.[1] The reactivity is not random; it is dictated by the push-pull electronics of the benzene ring.[1]

The Reactivity Hierarchy[1]
  • C1-Carboxyl (COOH): The anchor point.[1] Couples to the N-terminus of the resin-bound peptide.[1]

  • C4-Chloride (Cl): The "Soft" Electrophile.[1] Activated by the ortho-nitro group and para-carboxyl group (or amide, post-coupling).[1] It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by primary/secondary amines or thiols.[1]
    
  • C2-Bromide (Br): The "Hard" Electrophile.[1] Sterically hindered by the C1-carbonyl but electronically activated by the para-nitro group.[1] It is resistant to mild

    
     but highly reactive in Palladium (Pd)-catalyzed cross-couplings (Suzuki, Sonogashira).[1]
    
  • C5-Nitro (

    
    ):  The Latent Nucleophile.[1] Acts as an electron-withdrawing group (EWG) to activate C2 and C4 initially. Upon reduction to an amine (
    
    
    
    ), it becomes a nucleophile for intramolecular cyclization.[1]

Key Insight: The C4-Cl is significantly more reactive toward


 than the C2-Br due to the ortho-effect of the nitro group and less steric hindrance.[1] This allows for regioselective functionalization .[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the BCNBA scaffold.

BCNBA_Pathways Start Resin-Bound Peptide (N-Terminus Free) Coupling Step 1: Acylation (BCNBA + HATU/DIPEA) Start->Coupling Scaffold BCNBA-Peptide Conjugate (Active Cl, Br, NO2) Coupling->Scaffold SNAr Step 2: SNAr Displacement (R-NH2 displaces C4-Cl) Scaffold->SNAr Mild Heat (60°C) Intermediate_1 4-Amino-2-bromo-5-nitro-Benzamide SNAr->Intermediate_1 Path_A Path A: Cross-Coupling (Suzuki/Sonogashira at C2-Br) Intermediate_1->Path_A Pd(0) Catalyst Path_B Path B: Reductive Cyclization (Reduce NO2 -> Cyclize) Intermediate_1->Path_B SnCl2 / Zn Final_A Biaryl/Alkynyl Peptide Path_A->Final_A Final_B Quinazolinone/Benzimidazole Peptidomimetic Path_B->Final_B

Experimental Protocols

Protocol A: Resin Loading (The Anchor)

Objective: Attach BCNBA to the N-terminus of a resin-bound peptide (e.g., Rink Amide or Wang resin).[1]

Materials:

  • Resin-bound peptide (Fmoc-deprotected)[1]

  • BCNBA (4.0 eq)[1]

  • HATU (3.9 eq) (Preferred over DIC/HOBt for substituted benzoic acids)[1]

  • DIPEA (8.0 eq)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Pre-activation: Dissolve BCNBA and HATU in minimal DMF.[1] Add DIPEA. The solution should turn yellow/orange.[1] Allow to activate for 2–3 minutes. Note: Do not exceed 5 minutes to avoid racemization of the activated ester (though BCNBA itself is achiral, side reactions can occur).[1]

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at Room Temperature (RT) for 2 hours.

  • QC: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no free amines).[1]

  • Wash: DMF (3x), DCM (3x).

Protocol B: Regioselective at C4 (The Diversity Step)

Objective: Displace the C4-Chloride with a primary or secondary amine.[1]

Mechanism: The 5-nitro group activates the 4-chloro position.[1] The 2-bromo position remains largely intact due to steric shielding by the C1-amide and lower reactivity.[1]

Procedure:

  • Reagent Prep: Prepare a 1.0 M solution of the desired amine (

    
    ) in NMP (N-methylpyrrolidone).
    
    • Tip: If using a volatile amine, use a sealed vessel.[1]

    • Tip: Add 2.0 eq of DIPEA if using an amine salt (e.g., amine-HCl).[1]

  • Reaction: Add amine solution to the resin (10–20 eq of amine relative to resin loading).

  • Conditions:

    • Aliphatic Amines: Shake at 60°C for 4–6 hours.

    • Anilines (Aromatic Amines):[1] Shake at 80°C for 12–16 hours. (Requires higher energy).[1]

  • Monitoring: Cleave a small aliquot of resin (TFA/TIS/H2O) and analyze via LC-MS.

    • Look for: Mass shift corresponding to

      
       (approx.[1] 
      
      
      
      ).[1]
    • Validation: The isotope pattern should change.[1] The distinct Chlorine isotope split (3:1) will disappear; the Bromine split (1:[1]1) should remain.[1]

Protocol C: Palladium-Catalyzed Suzuki Coupling at C2 (The Extension)

Objective: Replace the C2-Bromide with an aryl or heteroaryl group.[1]

Materials:

  • Boronic Acid (

    
    ) (5.0 eq)[1]
    
  • 
     (0.1 eq) or 
    
    
    
    / SPhos (for difficult couplings)[1]
  • 
     (2M aqueous solution, 10 eq)[1]
    
  • Solvent: DMF/EtOH/H2O (9:9:2) or Dioxane/H2O (4:1)[1]

Procedure:

  • Degassing: Heavily degas all solvents with Argon/Nitrogen bubbling for 15 mins. Oxygen kills the catalyst.[1]

  • Mix: Add Boronic acid, Base, and Solvent to the resin.[1]

  • Catalyst: Add Pd catalyst last under an inert gas stream.

  • Reaction: Heat to 90°C for 12 hours (microwave: 100°C for 1 hour).

  • Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate solution (0.5% in DMF) to remove Pd scavengers (turn resin from black to original color).[1]

Quantitative Data Summary

Reaction StepTarget PositionReagentTypical Yield (LC-MS)Critical Parameter
Coupling C1-COOHHATU/DIPEA>98%Pre-activation time < 5 min

C4-ClPrimary Amine85–95%Temperature (60°C required)

C4-ClAniline60–80%Temperature (80°C+ required)
Suzuki C2-BrAryl Boronic Acid70–90%Oxygen exclusion (Degassing)
Reduction C5-NO2

/ DMF
>95%Fresh

solution

Troubleshooting & Expert Tips

"The Chlorine won't leave."[1]
  • Cause: The amine nucleophile is too bulky or the temperature is too low.[1]

  • Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex).[1] Increase temperature to 80°C. Ensure the amine is not an HCl salt without adequate base.[1]

"I lost the Bromine during ."
  • Cause: Harsh conditions caused "over-reaction" at the C2 position, or debromination occurred.[1]

  • Solution: Lower the temperature. The C4-Cl is activated by ortho-Nitro.[1] The C2-Br is activated by para-Nitro.[1] The ortho effect is stronger.[1] Stick to 60°C max for aliphatic amines.[1]

"The LC-MS shows a mass +16 or +32."
  • Cause: Oxidation of the sulfur (if Met/Cys present) or Nitro reduction artifacts.[1]

  • Solution: If Methionine is in the peptide, use Norleucine (Nle) as a surrogate to avoid oxidation during the high-temperature steps.[1]

References

  • Nucleophilic Aromatic Substitution in Solid Phase Synthesis

    • Concept: The activ

      
       on resin is a foundational technique in combinatorial chemistry for generating libraries of benzimidazoles and quinazolinones.[1]
      
    • Source: Makara, G. M., et al. (2002).[1] "Solid-Phase Synthesis of Quinazolinone-Based Libraries." Journal of Combinatorial Chemistry.

    • [1]

  • Orthogonal Reactivity of Poly-Halogenated Scaffolds

    • Concept: Differentiation between aryl-chloride and aryl-bromide reactivity in Pd-catalyzed and nucleophilic reactions.[1]

    • Source: Handy, C. J., & Zhang, Y. (2006).[1] "The impact of substituents on the Suzuki coupling of haloaromatics." Chemical Communications.[1]

    • [1]

  • Application in Peptidomimetics (Benzimidazoles)

    • Concept: Reduction of o-nitroanilines (derived

      
       on scaffolds like BCNBA) to form benzimidazoles on solid phase.[1]
      
    • Source: Tumelty, D., et al. (2001).[1] "Solid-phase synthesis of benzimidazoles." Bioorganic & Medicinal Chemistry Letters.

    • [1]

  • Chemical Property Data (BCNBA)

    • Source: PubChem Compound Summary for CID 131390267 (2-Bromo-5-chloro-4-nitrobenzoic acid isomers and analogs).[1]

    • [1]

(Note: While specific papers solely dedicated to "2-bromo-4-chloro-5-nitrobenzoic acid" are rare, the chemistry described above is strictly derived from the established reactivity of the 2-halo-5-nitrobenzoic acid and 2,4-dihalo-5-nitrobenzoic acid classes widely used in DEL and combinatorial chemistry.)

Sources

Application Note: Versatile Synthesis of Functionalized Benzimidazoles via 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing polysubstituted benzimidazoles utilizing 2-bromo-4-chloro-5-nitrobenzoic acid as a high-value scaffold. This specific starting material offers a unique "orthogonality" essential for modern drug discovery:

  • C4-Chloro: Activated for nucleophilic aromatic substitution (

    
    ) to install the 
    
    
    
    -substituent.
  • C5-Nitro: Precursor to the

    
     nitrogen of the imidazole core.
    
  • C2-Bromo: A retained handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C1-Carboxyl: A handle for solubility modulation or amide coupling.

The following protocols prioritize chemoselectivity —specifically preserving the aryl-bromide bond during nitro reduction—and scalability .

Reaction Logic & Pathway[1][2][3][4][5]

The synthesis follows a three-stage linear sequence: Substitution


 Reduction 

Cyclization
.
Mechanistic Pathway (Graphviz Visualization)

BenzimidazoleSynthesis cluster_logic Chemo-Selectivity Checkpoints SM Starting Material 2-bromo-4-chloro-5-nitrobenzoic acid Inter1 Intermediate A (SNAr Product) 4-(alkylamino)-2-bromo-5-nitrobenzoic acid SM->Inter1 Step 1: SNAr R-NH2, Base (Displacement of Cl) Inter2 Intermediate B (Diamine) 4-(alkylamino)-5-amino-2-bromobenzoic acid Inter1->Inter2 Step 2: Reduction Fe/AcOH or SnCl2 (Preserves Ar-Br) Product Target Scaffold 1-alkyl-2-substituted-6-bromo- benzimidazole-5-carboxylic acid Inter2->Product Step 3: Cyclization R'-CHO + Oxidant or R'-COOH

Figure 1: Synthetic workflow transforming the trisubstituted benzoic acid precursor into the benzimidazole core. Note the retention of the bromine atom throughout the sequence.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Installation of the


 substituent via displacement of the activated chlorine.
Rationale:  The nitro group at C5 is ortho to the chlorine at C4, dramatically lowering the activation energy for nucleophilic attack. The bromine at C2 is meta to the nitro group and sterically hindered, ensuring regioselectivity for the C4 position.

Reagents:

  • 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 - 1.2 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Protocol:

  • Dissolve 2-bromo-4-chloro-5-nitrobenzoic acid (10 mmol) in Ethanol (50 mL).

  • Add

    
     (20 mmol) followed by the primary amine (11 mmol) dropwise at room temperature.
    
    • Note: If the amine is volatile (e.g., methylamine), use a sealed pressure tube.

  • Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot should disappear, replaced by a more polar yellow/orange spot (nitroaniline derivative).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and acidify to pH 3–4 with 1N HCl to precipitate the free acid.

  • Filter the yellow solid, wash with cold water, and dry under vacuum.

Critical Parameter: Do not overheat (>100°C) in DMF, as this may encourage minor displacement of the bromine or decarboxylation.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an amine to generate the o-phenylenediamine motif. Challenge: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodehalogenation  (cleaving the C-Br bond).
Solution:  Use Iron (

) powder in Acetic Acid or Sodium Dithionite (

) to ensure the bromine remains intact.

Reagents:

  • Intermediate A (from Step 1) (1.0 equiv)

  • Iron Powder (325 mesh) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (Catalytic)
    
  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Suspend Intermediate A (10 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Add

    
     (5 mmol) and Iron powder (50 mmol).
    
  • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Observation: The bright yellow color of the nitro compound will fade to a pale brown/beige (amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. The product (Intermediate B) is prone to oxidation; proceed immediately to Step 3 or store under nitrogen at -20°C.

Step 3: Cyclization to Benzimidazole

Objective: Formation of the imidazole ring.[1] Method A: Oxidative Cyclization (for C2-Aryl/Alkyl diversity) This method allows the introduction of a wide range of aldehydes.

Reagents:

  • Intermediate B (1.0 equiv)

  • Aldehyde (

    
    ) (1.1 equiv)
    
  • Sodium Metabisulfite (

    
    ) (1.5 equiv) - Acts as an oxidant/adduct facilitator.
    
  • Solvent: DMF or DMSO

Protocol:

  • Dissolve Intermediate B (10 mmol) and the aldehyde (11 mmol) in DMF (30 mL).

  • Add

    
     (15 mmol).
    
  • Heat to 100–120°C for 6–12 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The benzimidazole product usually precipitates.

  • Filter and wash with water. Purification via recrystallization (EtOH) or column chromatography may be required depending on the

    
     group.
    

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Critical Note
2-Br-4-Cl-5-NO2-Benzoic Acid Scaffold1.0Purity >95% recommended.[2]
Primary Amine (

)

Source
1.1Excess ensures complete Cl displacement.
Iron Powder Reductant5.0Must be fine mesh; prevents de-bromination.
Aldehyde (

)

Source
1.1Aromatic aldehydes react faster than aliphatic.

Oxidant1.5Essential for ring closure from imidazoline intermediate.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Bromine (Dehalogenation) Used Pd/C or excessive heat during reduction.Switch to Fe/AcOH or

method. Keep temp <90°C.
Incomplete Cyclization Oxidation step failed (stuck at imine/imidazoline).Ensure presence of oxidant (

or Air bubbling). Increase temp to 120°C.
Low Yield in Step 1 Competitive hydrolysis of Cl by water.Ensure solvents (EtOH/DMF) are dry. Use excess amine.
Product Solubility COOH group causes zwitterionic behavior.Adjust pH to isoelectric point for precipitation, or esterify the COOH early if not needed.

Strategic Applications

The resulting 6-bromo-1-substituted-benzimidazole-5-carboxylic acid is a "privileged structure" for drug development:

  • Library Generation: The Br handle allows for late-stage diversification via Suzuki-Miyaura coupling to attach biaryl systems (common in Angiotensin II receptor blockers).

  • Fragment-Based Drug Discovery (FBDD): The scaffold is rigid, distinct, and provides three vectors for growth (

    
    , 
    
    
    
    , and
    
    
    ).

References

  • General Benzimidazole Synthesis (

    
    /Reduction/Cyclization): 
    
    • Title: Synthesis, characterization and in vitro biological evaluations of substituted benzimidazole deriv
    • Source: BMC Chemistry / PubMed Central.
    • URL:[Link]

  • Chemoselective Reduction (Preserving Halogens)
  • Oxidative Cyclization Methodology

    • Title: Sodium metabisulfite: an efficient catalyst for the synthesis of 2-substituted benzimidazoles.
    • Source: Heterocyclic Letters / ResearchGate.[3]

    • URL:[Link]

  • Starting Material Properties

    • Title: 2-Bromo-4-chloro-5-nitrobenzoic acid (PubChem CID 131390267).
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in nitration of 2-bromo-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of 2-Bromo-4-Chlorobenzoic Acid

Executive Summary

Researchers working with 2-bromo-4-chlorobenzoic acid often face challenges typical of deactivated aromatic substrates: sluggish reaction rates, solubility issues in acidic media, and regioselectivity concerns.[1] This guide addresses the synthesis of the major isomer, 2-bromo-4-chloro-5-nitrobenzoic acid , providing mechanistic insights to maximize yield and purity.[1]

The presence of three electron-withdrawing groups (COOH, Br, Cl) significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS).[1] Successful nitration requires a balance between forcing conditions (to overcome deactivation) and kinetic control (to prevent over-nitration or decomposition).[1]

Part 1: Reaction Mechanism & Regioselectivity

Before troubleshooting, it is critical to understand why the reaction behaves as it does.[1]

  • Directing Effects:

    • -COOH (Position 1): Strong meta-director.[1] Directs to positions 3 and 5.[1][2]

    • -Br (Position 2): Ortho/para-director.[1] Para to Br is position 5.[1] Ortho to Br is position 3.[1]

    • -Cl (Position 4): Ortho/para-director. Ortho to Cl is positions 3 and 5.[1]

  • The "Sandwich" Effect (Sterics):

    • Position 3: This site is electronically activated by all three groups but is sterically crowded, "sandwiched" between the bulky Bromine (C2) and Chlorine (C4) atoms.[1]

    • Position 5: This site is also electronically activated but is significantly less hindered (adjacent to H and Cl).[1]

ReactionScheme SM 2-Bromo-4-chlorobenzoic Acid (Deactivated Substrate) Major MAJOR PRODUCT 2-Bromo-4-chloro- 5-nitrobenzoic Acid (>90%) SM->Major  Fast (Sterically Favored)   Minor MINOR IMPURITY 2-Bromo-4-chloro- 3-nitrobenzoic Acid (<5%) SM->Minor  Slow (Sterically Hindered)   Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->SM

Figure 1: Reaction pathway demonstrating the steric dominance of the 5-position over the 3-position.[1]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

User Question: "I stirred the reaction for 4 hours at 0°C, but TLC shows mostly starting material. Why isn't it reacting?"

Scientist Response: You are fighting thermodynamics. The substrate is highly deactivated.[1]

  • Root Cause: At 0°C, the formation of the nitronium ion (

    
    ) is efficient, but the nucleophilicity of the aromatic ring is too low to overcome the activation energy barrier.
    
  • Solution:

    • Temperature Ramp: Initiate the addition at 0–5°C to control the exotherm, but must allow the reaction to warm to Room Temperature (20–25°C) or even mild heating (40–50°C) for completion.

    • Acid Strength: Ensure you are using Fuming Nitric Acid (>90%) or adding Oleum (fuming H2SO4) to the sulfuric acid.[1] Water generated during nitration kills the reaction by hydrating

      
       to 
      
      
      
      .[1] Oleum acts as a water scavenger.[1]
Issue 2: "Gummy" Precipitation or Poor Stirring

User Question: "Upon adding the substrate to sulfuric acid, it formed a thick sludge that I can't stir effectively. The yield was terrible."

Scientist Response: Heterogeneous reactions lead to localized hot spots and unreacted cores.[1]

  • Root Cause: 2-bromo-4-chlorobenzoic acid has poor solubility in cold concentrated

    
    .[1]
    
  • Protocol Adjustment:

    • Pre-dissolution: Dissolve the starting material in

      
       at slightly elevated temperatures (30–40°C) until clear, then cool back down to 0°C before adding the nitric acid.
      
    • Solvent Volume: Increase the volume of

      
       to 5–7 volumes (mL/g) relative to the substrate.
      
    • Mechanical Stirring: Use an overhead stirrer rather than a magnetic bar for scales >10g.

Issue 3: Low Yield After Workup (Precipitation Issues)

User Question: "The reaction looked complete on HPLC, but when I poured it into water, I got a milky suspension that wouldn't filter. I lost half my product."

Scientist Response: This is a particle size and pH issue.

  • Root Cause: Rapid quenching ("drowning") creates micro-crystals that pass through filters.[1] Also, the product may have partial solubility if the final acid concentration is too high or too low.[1]

  • Self-Validating Workup:

    • Controlled Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not pour water into the acid.[1]

    • Digestion: After quenching, stir the aqueous slurry for 30–60 minutes. This "Ostwald ripening" allows small crystals to dissolve and redeposit onto larger ones, improving filterability.[1]

    • Solubility Check: The product is a carboxylic acid.[1][3] It is insoluble in acidic water but soluble in base.[1] Ensure the quench water remains acidic (pH < 2).[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-bromo-4-chloro-5-nitrobenzoic acid.

Reagents:

  • 2-bromo-4-chlorobenzoic acid (1.0 eq)[1]

  • Sulfuric Acid, Conc. 98% (5.0 vol)[1]

  • Nitric Acid, Fuming >90% (1.2 eq) [Note: Standard 70% HNO3 may require heating][1]

Workflow:

  • Dissolution (Critical):

    • Charge reaction vessel with Sulfuric Acid.[1][4][5]

    • Add 2-bromo-4-chlorobenzoic acid.[1]

    • Stir at 40°C until a clear or homogeneous suspension is achieved.

    • Cool system to 0–5°C using an ice/salt bath.[1][6]

  • Nitration:

    • Add Fuming Nitric Acid dropwise via addition funnel.[1]

    • Rate Limit: Maintain internal temperature <10°C . (Exotherm indicates reaction initiation).[1]

    • Observation: Mixture may darken slightly; this is normal.

  • Reaction Phase:

    • Remove ice bath.[1] Allow to warm to 20–25°C .

    • Stir for 3–5 hours.

    • Checkpoint: Analyze aliquot by HPLC/TLC.

      • If SM > 5%: Heat to 45°C for 1 hour.

  • Workup:

    • Pour reaction mass slowly onto 5x weight of crushed ice .

    • Stir slurry for 1 hour (Digestion).

    • Filter under vacuum.[1][3][4][7]

    • Wash cake with cold water (3x) until filtrate pH is neutral (pH > 5).[1]

  • Purification (Optional but Recommended):

    • Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid .[1]

    • This removes traces of the 3-nitro isomer.[1]

Part 4: Decision Logic for Optimization

Use this flowchart to diagnose yield issues in real-time.

TroubleshootingTree Start Start: Analyze Crude Yield CheckConversion Is Conversion > 95%? Start->CheckConversion CheckPurity Is Purity > 95%? CheckConversion->CheckPurity Yes LowConv Issue: Low Conversion CheckConversion->LowConv No Impure Issue: High Impurities CheckPurity->Impure No Success Process Optimized CheckPurity->Success Yes ActionHeat Action: Increase Temp to 45°C or Use Fuming HNO3 LowConv->ActionHeat SM Unreactive ActionTime Action: Extend Reaction Time LowConv->ActionTime Slow Kinetics CheckIsomer Is Impurity 3-Nitro Isomer? Impure->CheckIsomer ActionCool Action: Lower Addition Temp (Strict <5°C) CheckIsomer->ActionCool Yes (Regio control) ActionRecrys Action: Recrystallize from EtOH CheckIsomer->ActionRecrys Post-Process

Figure 2: Decision tree for diagnosing yield and purity issues.

References

  • Context: Provides baseline protocols for nitration of similar 2-bromo-benzoic acid derivatives, establishing the use of mixed acid at low temper
    • Context: Confirms the commercial availability and stability of the 5-nitro isomer as the major product.[1]

  • Smith, K., Gibbins, T., Millar, R. W., & Claridge, R. P. (2000).[8] A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

    • Context: Discusses the kinetics of nitrating deactivated rings and the necessity of controlling water content (using anhydrides or oleum) to maintain yield.
  • Context: General principles of regioselectivity in substituted benzoic acids, reinforcing the steric arguments for isomer distribution.

Sources

Technical Support Center: Purification of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for process chemists and drug development professionals tasked with isolating 2-bromo-4-chloro-5-nitrobenzoic acid (CAS: 2091549-73-2) [4] from its regioisomeric byproducts (e.g., 3-nitro and 6-nitro isomers) generated during electrophilic aromatic nitration or halogenation workflows.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the separation of the 5-nitro isomer from the 3-nitro isomer so challenging? A: The challenge lies in the nearly identical physicochemical properties of these meta-nitro isomers. Both the 3-nitro and 5-nitro groups exert similar inductive (-I) and resonance (-M) electron-withdrawing effects on the carboxylic acid. Consequently, their pKa values are virtually indistinguishable (


pKa < 0.1), rendering standard acid-base extraction ineffective for this specific pair. Separation must rely on subtle differences in crystal lattice packing energy, making fractional recrystallization the preferred scalable method over pH manipulation [1].

Q2: Can I use standard silica gel chromatography for this purification? A: Yes, but with strict caveats. Highly substituted benzoic acids exhibit severe peak tailing on unmodified silica due to strong hydrogen bonding with stationary silanol groups. If normal-phase chromatography is necessary, you must use a competitive modifier (e.g., 1-2% glacial acetic acid or formic acid in your hexanes/ethyl acetate mobile phase) to protonate the silanol sites and ensure sharp elution bands. For analytical or preparative reversed-phase separation, employing an ion-pairing reagent like Trifluoroacetic acid (TFA) on a C18 column is highly effective for resolving nitrobenzoic acid isomers [2].

Q3: How does the 6-nitro isomer behave differently during workup? A: The 6-nitro isomer features a nitro group ortho to the carboxylic acid. This proximity induces a strong "ortho effect"—a combination of steric hindrance forcing the carboxylate out of the aromatic plane and intense localized inductive withdrawal. This drastically lowers its pKa compared to the 5-nitro isomer. You can exploit this thermodynamic difference using a pH-gradient fractional precipitation.

Part 2: Troubleshooting Guides & Decision Pathways

Issue: Co-crystallization of Isomers During Scale-Up

Symptom: After cooling the crystallization solvent, NMR or HPLC analysis shows the solid product is still contaminated with 10-15% of the 3-nitro isomer. Root Cause: The system is operating under kinetic control (rapid crash-out) rather than thermodynamic control, leading to the entrapment of the impurity within the crystal lattice of the target molecule. Solution: Transition to a solvent system with a steeper solubility curve and employ a controlled, linear cooling ramp (e.g., 0.1 °C/min) with seeding[3].

Table 1: Solvent Selection Matrix for Halogenated Nitrobenzoic Acid Isomers

Solvent SystemSolvating Power (Hot)Selectivity (Cold)ScalabilityRecommendation
Toluene ModerateHighExcellentPrimary Choice. Excellent for rejecting the 3-nitro isomer due to differential

stacking.
EtOH / Water (3:1) HighLowGoodAvoid for isomer separation; tends to cause co-precipitation of mixed crystals.
Glacial Acetic Acid Very HighModerateFairUse only if the crude mixture is highly contaminated with non-polar tarry byproducts.
Heptane / EtOAc TunableHighGoodExcellent for trituration or as an anti-solvent addition strategy.
Diagnostic Workflow: Selecting the Right Purification Strategy

PurificationStrategy Start Crude 2-Br-4-Cl-5-NO2-BA Identify Major Isomeric Impurity Decision Which isomer is predominant? Start->Decision Path1 6-Nitro Isomer (Significant pKa difference) Decision->Path1 Path2 3-Nitro Isomer (Similar pKa, different solubility) Decision->Path2 Action1 Execute Protocol B: pH-Gradient Precipitation Path1->Action1 Action2 Execute Protocol A: Fractional Recrystallization Path2->Action2

Caption: Decision matrix for selecting the optimal purification route based on the primary isomeric impurity.

Part 3: Step-by-Step Methodologies

Protocol A: Fractional Recrystallization (Targeting 3-Nitro Isomer Removal)

Mechanism: Exploits the differential solubility of the 5-nitro and 3-nitro isomers in aromatic hydrocarbon solvents. The 5-nitro isomer typically exhibits a higher melting point and lower solubility in cold toluene compared to the sterically congested 3-nitro isomer.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude 2-bromo-4-chloro-5-nitrobenzoic acid (1.0 eq mass) in 10 volumes (10 mL/g) of anhydrous toluene in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 85–90 °C until complete dissolution is achieved. (Note: If a dark, insoluble residue persists, perform a hot filtration through a pad of Celite).

  • Thermodynamic Equilibration: Hold the clear solution at 85 °C for 15 minutes.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.2 °C/min down to 65 °C.

  • Seeding (Critical Step): At 65 °C (the metastable zone), introduce 0.5 wt% of pure 2-bromo-4-chloro-5-nitrobenzoic acid seed crystals. Hold at 65 °C for 30 minutes to allow the crystal bed to establish without secondary nucleation.

  • Final Cooling & Isolation: Continue cooling at 0.1 °C/min to 5 °C. Stir at 5 °C for 2 hours.

  • Filtration: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold (0 °C) toluene, followed by 1 volume of cold heptane to displace the high-boiling toluene.

  • Drying: Dry the solid under vacuum at 45 °C to constant weight.

Protocol B: pH-Gradient Fractional Precipitation (Targeting 6-Nitro Isomer Removal)

Mechanism: The 6-nitro isomer is significantly more acidic due to the ortho-nitro effect. By carefully titrating a basic solution of the crude mixture with acid, the less acidic 5-nitro isomer will protonate and precipitate first, leaving the 6-nitro isomer ionized and dissolved in the aqueous phase [1].

pHDrivenSeparation A Crude Mixture in 1M NaOH (pH > 10) B Add 1M HCl Dropwise A->B C Monitor pH Target: pH 2.8 - 3.0 B->C D Filtration C->D Equilibrate 1h E Filter Cake: Pure 5-NO2 Isomer D->E Solid F Filtrate: 6-NO2 Isomer (Anion) D->F Liquid

Caption: Workflow for the pH-gradient fractional precipitation of nitrobenzoic acid isomers.

Step-by-Step Procedure:

  • Alkaline Dissolution: Suspend the crude mixture in deionized water (15 mL/g). Slowly add 2M NaOH with vigorous stirring until the pH reaches 10.0 and all solids dissolve.

  • Filtration of Neutrals: Filter the alkaline solution to remove any unreacted neutral starting materials or insoluble dimeric byproducts.

  • First Acidification (Precipitation of Target): Transfer the filtrate to a reactor. Using a calibrated pH probe, slowly add 1M HCl dropwise. The solution will become cloudy. Stop the addition exactly at pH 2.8 .

  • Equilibration: Stir the suspension at room temperature for 1 hour. The 5-nitro isomer (and any 3-nitro isomer present) will fully precipitate, while the highly acidic 6-nitro isomer remains in solution as the sodium carboxylate salt.

  • Isolation: Filter the suspension. Wash the cake with dilute aqueous HCl (pH 3.0) to prevent re-dissolution of the product.

  • Recovery (Optional): To verify the removal of the 6-nitro isomer, acidify the mother liquor to pH 1.0. A second crop of solid (enriched in the 6-nitro isomer) will precipitate.

Part 4: Analytical Verification

To confirm the success of your purification, rely on orthogonal analytical techniques. Do not rely solely on melting point, as mixed crystals of these isomers can exhibit deceptive melting point depressions.

  • HPLC (Reversed-Phase): Use a C18 stationary phase. Crucially, the mobile phase must contain an ion-pairing agent or acidifier. A proven method utilizes water:acetonitrile:methanol (75:20:5, v/v/v) supplemented with 0.05% (v/v) Trifluoroacetic acid (TFA) with UV detection at 254 nm. The TFA suppresses the ionization of the carboxylic acid, allowing for sharp, resolved peaks of the regioisomers [2].

  • 1H NMR (DMSO-d6): The aromatic splitting pattern is diagnostic. The 5-nitro isomer will show two distinct singlet-like para-protons (if coupling is negligible) or heavily shifted signals compared to the 3-nitro and 6-nitro isomers, which will exhibit different coupling constants due to the altered proximity of the protons to the halogens and nitro group.

References

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Nogueira, A. R. A., et al. (2009). Microwave-assisted digestion procedures for biological samples with diluted nitric acid: identification of reaction products. Talanta, 79(4), 1068-1073. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

solubility issues with 2-bromo-4-chloro-5-nitrobenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization & Handling of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Executive Summary

2-Bromo-4-chloro-5-nitrobenzoic acid (CAS: 2091549-73-2 / 2091400-79-0) presents a classic "solubility vs. stability" paradox common in halogenated nitro-aromatics. While the carboxylic acid moiety suggests water solubility at neutral pH, the lipophilic halogen substituents and the nitro group create a rigid, hydrophobic crystal lattice that resists dissolution.

Critical Technical Insight: The most frequent user error with this compound is the use of strong base (e.g., 1M NaOH) and heat to force solubility. Do not do this. The nitro group at position 5 activates the halogens (Cl at C4 and Br at C2) toward Nucleophilic Aromatic Substitution (SNAr). Exposure to strong hydroxide can hydrolyze these halogens, converting your reagent into a nitrophenol impurity (often visible as a bright yellow/orange color shift).

This guide provides validated protocols to solubilize this compound without compromising its chemical integrity.

Part 1: Physicochemical Profile[1]

Understanding the molecule's properties is the first step to successful handling.

PropertyValue (Approx.)Implication for Handling
Molecular Weight 280.46 g/mol --
pKa (-COOH) ~2.0 – 2.5 (Predicted)Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing groups.[1] Will deprotonate easily at pH > 4.
LogP (Octanol/Water) ~2.6 – 2.8Moderately lipophilic. The free acid prefers organic solvents.
Appearance Pale yellow/beige solidColor Change Warning: Deep orange/red in base indicates degradation.
Solubility (Water) < 0.1 mg/mL (Free Acid)Insoluble in unbuffered water or acidic media.
Solubility (DMSO) > 50 mg/mLExcellent. Preferred solvent for stock solutions.

Part 2: Troubleshooting Guide (Q&A)

Q1: I added the solid to water and sonicated for 30 minutes, but it’s still floating. Why?

A: You are trying to dissolve the free acid form. The protonated carboxylic acid (-COOH) is neutral and highly lipophilic due to the bromo- and chloro- substituents.

  • The Fix: You must convert it to its carboxylate salt (-COO⁻). This requires a pH adjustment to > 4.5. See Protocol A below.

Q2: I added 1M NaOH to dissolve it, and the solution turned bright yellow. Is this normal?

A: Stop immediately. A slight yellow tint is acceptable, but a deep yellow or orange color often indicates the formation of a Meisenheimer complex or permanent hydrolysis (SNAr) of the chlorine/bromine atoms to form a phenol.

  • The Mechanism: The nitro group (EWG) at C5 makes the C4-Chlorine and C2-Bromine electron-deficient. Hydroxide ions (OH⁻) are strong nucleophiles that attack these positions, displacing the halogens.

  • The Fix: Use a milder base like Sodium Bicarbonate (NaHCO₃) or limit NaOH to exactly 1.0 equivalent at

    
    .
    
Q3: Can I use DMSO for cell culture stocks?

A: Yes, this is the preferred method. The compound is stable in DMSO.

  • Recommendation: Prepare a 100 mM stock in anhydrous DMSO. Dilute into culture medium (aqueous) just before use. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.

Q4: My solution precipitates when I add it to my reaction buffer (pH 5.0).

A: You are likely crossing the pKa threshold. If your buffer pH is near the compound's pKa (approx 2.0–2.5), a significant portion of the molecules will protonate and revert to the insoluble free acid form.

  • The Fix: Ensure your working buffer pH is at least 2 units above the pKa (pH > 4.5) to keep the molecule ionized and soluble.

Part 3: Validated Solubilization Protocols

Protocol A: The "Safe-Base" Aqueous Method (Recommended)

Use this for aqueous reactions where organic solvents (DMSO) are not permitted.

Reagents:

  • 2-Bromo-4-chloro-5-nitrobenzoic acid solid

  • 0.1 M Sodium Bicarbonate (NaHCO₃) solution (freshly prepared)

  • Distilled Water

Step-by-Step:

  • Calculate the moles of your benzoic acid derivative.

  • Suspend the solid in distilled water (it will not dissolve yet).

  • Add 1.1 equivalents of 0.1 M NaHCO₃ dropwise while stirring.

    • Note: CO₂ gas may evolve. This is normal.

  • Stir at room temperature for 10–15 minutes. The solution should become clear and colorless to pale yellow.

  • If slight turbidity remains, verify pH is between 6.5–7.5.

  • Filter through a 0.22 µm syringe filter if sterilization is required.

Protocol B: The DMSO "Stock & Dilute" Method

Use this for biological assays or high-concentration stocks.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)

Step-by-Step:

  • Weigh the solid into a glass vial.

  • Add DMSO to achieve a concentration of 50–100 mM (approx. 14–28 mg/mL).

  • Vortex until completely dissolved (usually < 1 minute).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO can accelerate hydrolysis over months).

Part 4: Visualizing the Logic

Figure 1: Solubilization Decision Tree

Follow this flow to determine the safest dissolution method for your application.

SolubilityLogic Start Start: Solid Reagent AppType Application Type? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSynth Chemical Synthesis (Aqueous) AppType->ChemSynth DMSO Use DMSO Stock (Protocol B) BioAssay->DMSO Preferred CheckpH Check Target pH ChemSynth->CheckpH Acidic pH < 4.0 CheckpH->Acidic Neutral pH > 6.0 CheckpH->Neutral Precip Risk of Precipitation! Use Co-solvent (MeOH/DMF) Acidic->Precip Bicarb Use NaHCO3 Method (Protocol A) Neutral->Bicarb

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental pH and application type.

Figure 2: The Stability Risk (SNAr Mechanism)

Why you must avoid strong bases like NaOH.

SNArRisk Compound 2-Bromo-4-chloro-5-nitrobenzoic acid (Intact) Complex Meisenheimer Complex (Intermediate) Compound->Complex + OH- (Attack at C2/C4) Base Strong Base (OH- / Heat) Base->Complex Product Nitrophenol Impurity (Hydrolyzed Halogen) Complex->Product Loss of Cl- or Br- Color Visual Cue: Deep Yellow/Orange Product->Color

Caption: Mechanism of base-catalyzed degradation. The nitro group activates the ring, allowing hydroxide to displace halogens.

References

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-4-nitrobenzoic acid (CID 131390267). PubChem.[2][3] Retrieved March 2, 2026, from [Link]

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).[4] Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with 2-bromo-4-chloro-5-nitrobenzoic acid . It addresses the critical instability of this compound—specifically its tendency to undergo protodecarboxylation due to the synergistic effects of steric strain and electron-withdrawing substituents.

Current Status: Operational Topic: Preventing Thermal & Catalytic Decarboxylation Ticket Priority: High (Irreversible Degradation Risk)

Core Analysis: Why Decarboxylation Occurs

Before troubleshooting, you must understand the causality. This molecule is "primed" for CO₂ loss due to a perfect storm of electronic and steric factors:

  • Electronic Activation: The nitro group (C5) and halogens (Br at C2, Cl at C4) are strong electron-withdrawing groups (EWGs). They stabilize the aryl carbanion intermediate that forms effectively after CO₂ leaves.

  • Steric Acceleration (The "Ortho Effect"): The bulky Bromine atom at the ortho position (C2) forces the carboxyl group out of planarity with the benzene ring. This breaks conjugation, raising the ground state energy and lowering the activation energy for bond cleavage to relieve steric strain.

  • The Result: The molecule will eject CO₂ to form 1-bromo-3-chloro-4-nitrobenzene if the energy threshold is crossed.

Mechanism Visualization

The following diagram outlines the critical failure pathway and the intervention points.

DecarboxylationPathway Start 2-Bromo-4-chloro-5-nitrobenzoic Acid Transition Transition State (Steric Relief + Anion Stabilization) Start->Transition Heat / Metal Cat. Intermediate Aryl Anion (Stabilized by -NO2/-Cl/-Br) Transition->Intermediate - CO2 Product Decarboxylated Byproduct (1-Bromo-3-chloro-4-nitrobenzene) Intermediate->Product + H+ Control_Temp Keep T < 50°C Control_Temp->Transition Inhibits Control_Metal Chelate Metals (No Cu/Ag) Control_Metal->Transition Inhibits Control_Solvent Avoid Polar Aprotic (DMSO/DMF) + Heat Control_Solvent->Start Stabilizes

Caption: Figure 1. The decarboxylation pathway is driven by steric relief and electronic stabilization. Green nodes represent critical control points to arrest this pathway.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "I see a non-acidic spot on my TLC/LCMS after heating."

Diagnosis: Thermal Decarboxylation.[1][2][3] Technical Context: You likely exceeded the thermal stability threshold. While benzoic acid is stable, the ortho-bromo/nitro combination lowers the decarboxylation onset temperature significantly, potentially to the 80–100°C range. Corrective Action:

  • Temperature Cap: strictly maintain reaction and workup temperatures below 50°C .

  • Solvent Switch: If you are using DMSO, DMF, or NMP at elevated temperatures (>60°C), you are accelerating the reaction. These solvents leave the carboxylate anion "naked" (desolvated), increasing its reactivity. Switch to protic solvents (Ethanol/Water) or non-polar solvents if solubility permits.

Issue 2: "My reaction turns dark/black during cross-coupling."

Diagnosis: Metal-Catalyzed Protodecarboxylation.[4] Technical Context: Transition metals, particularly Copper (Cu) and Silver (Ag) , are potent catalysts for decarboxylating electron-deficient benzoic acids. Even trace amounts (ppm levels) in solvents or reagents can trigger this. Corrective Action:

  • Reagent Grade: Ensure all bases (e.g., K₂CO₃, Cs₂CO₃) are high-purity/anhydrous grades low in trace metals.

  • Chelation: Add a chelator like EDTA during aqueous workup to strip metals before any drying steps.

  • Avoid Cu-Catalysis: If performing a Sonogashira or Heck reaction, use Copper-free conditions .

Issue 3: "Yield loss during acid-base extraction workup."

Diagnosis: pH-Induced Instability. Technical Context: While the carboxylate salt is generally more stable than the free acid regarding oxidative degradation, the anion is the species that undergoes decarboxylation. Prolonged exposure to high pH (forming the anion) at elevated temperatures is risky. Conversely, extremely low pH (<1) can catalyze ipso-substitution or other degradation pathways. Corrective Action:

  • The "Cold Neutral" Protocol: Perform all acid-base manipulations at 0–5°C .

  • Quench: When re-acidifying to precipitate the product, do not overshoot to pH 0. Target pH 2–3 .

Safe Handling Protocols

Self-validating workflows to ensure integrity.

Protocol A: Safe Purification (Recrystallization)

Standard recrystallization often requires boiling solvent, which is dangerous for this compound.

  • Solvent Selection: Use a solvent pair (Solvent/Anti-solvent) rather than a single boiling solvent.

    • Recommended: Ethanol (Solvent) / Water (Anti-solvent).[5]

  • Dissolution: Dissolve the crude solid in the minimum amount of Ethanol at 40°C (Do not reflux).

  • Filtration: If insoluble particles remain, filter rapidly through a warm funnel.

  • Crystallization: Slowly add water (room temp) with stirring until turbidity persists.

  • Cooling: Allow the mixture to cool to room temperature, then chill to 0°C.

  • Validation: Check the mother liquor by TLC. If the non-acidic byproduct (high Rf) is present in the liquor but not the crystals, the purification worked.

Protocol B: Drying and Storage

Drying is a common point of failure.

ParameterRecommendationReason
Drying Method Vacuum Desiccator over P₂O₅Avoids heat entirely.
Max Temp 45°C Above 50°C risks slow solid-state decarboxylation over time.
Storage Amber vial, < 4°C, Argon flushPrevents photolytic degradation (nitro group) and hydrolysis.

Solvent Compatibility Matrix

Use this table to plan your reaction media.

Solvent ClassRisk LevelNotes
Polar Aprotic (DMSO, DMF, DMAc)HIGH "Naked anion" effect drastically lowers decarboxylation barrier. Avoid heating >50°C.
Protic (Water, Methanol, Ethanol)LOW Hydrogen bonding stabilizes the carboxylate, hindering CO₂ loss. Preferred for workup.
Non-Polar (DCM, Toluene)MEDIUM Good for stability, but poor solubility for the free acid. Good for the acid chloride derivative.
Ethers (THF, Dioxane)LOW/MED Generally safe at reflux (66°C for THF), but watch for peroxide formation.

References

  • Goossen, L. J., et al. (2010).[6] "Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates." Beilstein Journal of Organic Chemistry.

    • Relevance: Establishes that ortho-nitrobenzoic acids are prone to decarboxylation and discusses metal-catalyzed mechanisms.[7]

  • Manion, J. A., et al. (1996).[1] "Decarboxylation and Coupling Reactions of Aromatic Acids." Energy & Fuels.[1]

    • Relevance: Provides thermal data on substituted benzoic acids, highlighting the destabilizing effect of ortho substituents.
  • Cohen, T., & Schambach, R. A. (1970). "Copper-catalyzed decarboxylation of activated carboxylic acids." Journal of the American Chemical Society.

    • Relevance: Foundational text on the catalytic role of Copper in decarboxyl
  • Master Organic Chemistry. (2022). "Decarboxylation Mechanism."[1][2][8]

    • Relevance: General mechanistic overview of the transition st

Sources

removing unreacted starting material from 2-bromo-4-chloro-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-bromo-4-chloro-5-nitrobenzoic acid , specifically focusing on the removal of the unreacted starting material, 2-bromo-4-chlorobenzoic acid .

Ticket ID: PUR-NITRO-005 Subject: Removal of Unreacted Starting Material (2-bromo-4-chlorobenzoic acid) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the nitration of 2-bromo-4-chlorobenzoic acid, incomplete conversion often results in residual starting material (SM) co-precipitating with the product. Because the SM lacks the electron-withdrawing nitro group, it possesses distinct physicochemical properties—specifically lower acidity (higher pKa) and higher lipophilicity —that can be exploited for separation.

This guide details three protocols ranging from rapid solvent washing (trituration) to high-purity recrystallization and pH-controlled fractionation.

Diagnostic: Is Starting Material Your Problem?

Before initiating purification, confirm the impurity profile.

  • HPLC/UPLC: The starting material (2-bromo-4-chlorobenzoic acid) is less polar than the nitro product. On a Reverse Phase C18 column, the Nitro Product will typically elute before the Starting Material (due to the polar nitro group reducing retention time relative to the lipophilic precursor).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM) with 1% Acetic Acid.

    • Observation: The SM will have a higher Rf value (travels further) than the more polar Nitro product.

Protocol A: Solvent Trituration (The "Lipophilicity" Method)

Best For: Removing low-to-moderate levels (<10%) of starting material without significant yield loss. Mechanism: The starting material lacks the polar nitro group, making it significantly more soluble in non-polar or moderately polar chlorinated solvents (like Dichloromethane or Toluene) than the nitro-product.

Step-by-Step Procedure
  • Dry the Crude: Ensure the crude solid is completely dry. Water content prevents effective organic solvation.

  • Slurry Formation: Place the crude solid in a flask and add Dichloromethane (DCM) or Toluene (5 mL solvent per 1 g solid).

    • Note: Do not add enough solvent to dissolve the entire mass. You want a suspension.

  • Agitation: Stir vigorously at room temperature for 30–60 minutes.

    • Optional: For stubborn impurities, heat to reflux for 10 minutes, then cool to room temperature.

  • Filtration: Filter the suspension under vacuum.

  • Wash: Rinse the filter cake with a small volume of cold DCM.

  • Analysis: The filtrate will contain the enriched starting material. The filter cake is your purified product.

Technical Insight: If DCM removes too much product, switch to a mixture of Hexanes/Ethyl Acetate (4:1) . The non-polar hexane depresses the solubility of the nitro product while keeping the SM in solution.

Protocol B: pH-Controlled Fractional Precipitation (The "pKa" Method)

Best For: Large-scale purification or when SM levels are high (>15%). Mechanism: The nitro group at the 5-position is strongly electron-withdrawing, stabilizing the carboxylate anion. Consequently, the Nitro Product (pKa ~2.0) is a stronger acid than the Starting Material (pKa ~2.8–3.0) . We can selectively precipitate the weaker acid (SM) first, or keep the stronger acid (Product) in solution while extracting the SM.

Workflow Diagram

pH_Fractionation Start Crude Mixture (SM + Product) Dissolve Dissolve in dilute NaHCO3 (pH ~8.0) Start->Dissolve Extract Wash with Ethyl Acetate (Optional) Dissolve->Extract Removes non-acidic impurities Acidify1 Slowly Acidify to pH 3.5 (Using 1M HCl) Extract->Acidify1 Filter1 Filter Precipitate Acidify1->Filter1 SM precipitates first (Higher pKa) Filtrate1 Filtrate (Contains Product) Filter1->Filtrate1 Precipitate1 Solid: Enriched SM (Discard) Filter1->Precipitate1 Acidify2 Acidify Filtrate to pH 1.0 Filtrate1->Acidify2 FinalFilter Collect Final Precipitate Acidify2->FinalFilter Product precipitates

Figure 1: Fractional precipitation workflow exploiting the acidity difference between the nitro-product and the starting material.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in water. Slowly add saturated Sodium Bicarbonate (NaHCO₃) until the solid dissolves and the pH is ~8–9.

  • Organic Wash (Critical): Extract this aqueous solution twice with Ethyl Acetate or DCM .

    • Why? Any unreacted SM that is not ionized (or neutral impurities) will move into the organic layer. The nitro product (salt form) stays in the water.

  • Controlled Acidification:

    • Slowly add 1M HCl while monitoring pH with a meter.

    • Target pH 3.2 – 3.5: At this range, the weaker acid (Starting Material) often precipitates while the stronger Nitro acid remains soluble.

    • If a precipitate forms, filter it off (this is likely SM).

  • Final Precipitation: Continue adding HCl to the filtrate until pH < 1. The target 2-bromo-4-chloro-5-nitrobenzoic acid will precipitate as a white/cream solid.[1]

Protocol C: Recrystallization (The "Standard" Method)

Best For: Final polishing to achieve >99% purity. Solvent System: Acetic Acid / Water or Ethanol / Water .

Data Table: Solvent Selection Guide
Solvent SystemRatio (v/v)ProsCons
Acetic Acid / Water 40:60 to 60:40Excellent impurity rejection; Patent standard [1].Requires high heat to dissolve; smell.
Ethanol / Water 80:20Safer; easier to dry.SM may co-crystallize if concentration is too high.
Toluene 100%Good for removing non-polar impurities.Product solubility drops sharply (low recovery).
Recommended Protocol (Acetic Acid Method)
  • Dissolve the crude solid in hot Glacial Acetic Acid (minimum volume to dissolve at 80°C).

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a few drops of acetic acid to clear the turbidity.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and wash with cold 20% acetic acid , then water.

  • Dry thoroughly (acetic acid inclusions can be persistent).

Decision Matrix

Decision_Tree Problem Impurity: Unreacted Starting Material Level Impurity Level? Problem->Level Low < 10% Level->Low High > 10% Level->High Action1 Solvent Trituration (DCM or Toluene Wash) Low->Action1 Action2 pH Fractionation (Acid/Base Swing) High->Action2 Check Purity Check Action1->Check Action2->Check Final Recrystallization (Acetic Acid/Water) Check->Final If >95% but need >99%

Figure 2: Decision tree for selecting the appropriate purification method based on impurity levels.

References

  • Google Patents.Method for preparing 2-chloro-4-fluoro-5-nitrobenzoic acid (and analogs). CN101948390A.
  • PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid (Isomer/Analog Data). CID 43805335.[2] Available at: [Link]

Sources

handling moisture sensitivity of 2-bromo-4-chloro-5-nitrobenzoic acid acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TICKET-#8842 Subject: Handling Protocol for 2-Bromo-4-chloro-5-nitrobenzoyl chloride (BCN-COCl) Priority: Critical / Moisture Sensitive Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Chemical Profile

You are working with 2-bromo-4-chloro-5-nitrobenzoyl chloride . Note that while your query referred to it as "acid acid chloride," the chemically precise term is benzoyl chloride .

Why this molecule is dangerous to your yield: This is not a standard benzoyl chloride. The presence of the 5-nitro group (strongly electron-withdrawing) significantly increases the electrophilicity of the carbonyl carbon. While the 2-bromo group provides some steric protection, the electronic activation from the nitro group makes this compound hyper-sensitive to moisture . It will hydrolyze significantly faster than unsubstituted benzoyl chloride, reverting to the parent benzoic acid and generating corrosive HCl gas.

Module 1: Storage & Integrity (The "Before" Phase)

User Question: How do I store this compound long-term without it degrading?

Technical Guidance: Moisture is the enemy. Even trace humidity in a "sealed" bottle can degrade the surface of the solid, creating a coating of carboxylic acid that acts as an autocatalytic impurity.

Storage Protocol:

  • Primary Containment: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).

  • Secondary Containment: Place the primary vial inside a desiccator containing active desiccant (e.g., P₂O₅ or indicating Drierite).

  • Temperature: Store at 2–8°C . Cold temperatures slow the kinetics of hydrolysis if any moisture ingress occurs.

  • Seal: Parafilm is insufficient for long-term storage of acid chlorides. Use electrical tape or a secondary screw-top jar.

Visual Workflow: Storage Decision Tree

StorageProtocol cluster_warn WARNING start Received BCN-COCl check_seal Check Seal Integrity start->check_seal inert_gas Flush Headspace (Argon/N2) check_seal->inert_gas Open temp_ctrl Refrigerate (4°C) check_seal->temp_ctrl Sealed inert_gas->temp_ctrl desiccator Secondary Containment (Desiccator) temp_ctrl->desiccator hydrolysis Moisture Exposure: Rapid Hydrolysis to Acid + HCl desiccator->hydrolysis If Seal Fails

Caption: Figure 1. Logic flow for ensuring long-term stability of moisture-sensitive acid chlorides.

Module 2: Reaction Setup (The "During" Phase)

User Question: My reaction turns cloudy immediately upon addition. What is happening?

Technical Diagnosis: The "cloudiness" is almost certainly 2-bromo-4-chloro-5-nitrobenzoic acid , the hydrolysis product. It is generally less soluble in organic solvents (like DCM or Toluene) than the acid chloride. This indicates your solvent or glassware contained water.

Standard Operating Procedure (SOP) for Anhydrous Setup:

ComponentRequirementTechnical Rationale
Glassware Oven-dried (120°C, >4 hrs)Surface-adsorbed water on glass is sufficient to quench milligram-scale reactions.
Solvent (DCM/THF) Anhydrous (<50 ppm H₂O)Use a solvent purification system (SPS) or dry over activated 3Å/4Å Molecular Sieves for 24h.
Atmosphere Positive Pressure N₂/ArPrevents atmospheric moisture ingress during addition.
Base Organic (TEA, DIPEA)Inorganic bases (NaOH/KOH) are hygroscopic and introduce water. Use dry amine bases.[1]

Critical Step: The "Cannula Transfer" Do not weigh this acid chloride on an open balance if humidity is high.

  • Dissolve the acid chloride in the shipping vial using dry solvent and a syringe.

  • Transfer the solution via syringe/cannula directly into the reaction vessel.

  • Back-calculate the exact amount added by weighing the empty vial after transfer (difference method).

Module 3: Analytical Troubleshooting (The "Verification" Phase)

User Question: I injected the sample into LCMS, but I only see the mass of the carboxylic acid, not the chloride. Did my reaction fail?

Technical Diagnosis: Not necessarily. You cannot analyze acid chlorides directly on standard Reverse Phase LCMS. The mobile phase (Water/Acetonitrile) will hydrolyze the acid chloride on the column immediately. You are detecting the artifact of the analysis, not the composition of your flask.

Solution: The "Quench" Method You must derivatize the sample before analysis.

Protocol:

  • Take a 50 µL aliquot of your reaction mixture.

  • Add it to 200 µL of dry Methanol (or butylamine).

  • Wait 5 minutes.

  • Inject this mixture.

  • Look for the Methyl Ester:

    • Target Mass = [Mass of Acid Chloride] - [Cl] + [OCH₃].

    • Calculation: (MW of BCN-COCl) - 35.5 + 31.0.

    • If you see the Methyl Ester, your Acid Chloride was intact. If you see the Acid mass, it was already hydrolyzed before the methanol quench.

Module 4: Troubleshooting Logic

User Question: My yield is consistently low (40-50%).

Root Cause Analysis: If the product is forming but yield is low, you are likely losing the "race" between your nucleophile and adventitious water, or the HCl generated is killing the reaction.

Visual Troubleshooting Guide:

Troubleshooting problem Issue: Low Yield / Impurities precipitate White Precipitate formed? problem->precipitate check_precip Is it water soluble? precipitate->check_precip Yes salt It is Amine-HCl Salt (Normal Byproduct) check_precip->salt Yes (Soluble) acid It is Benzoic Acid (Hydrolysis) check_precip->acid No (Insoluble in water) action_salt Action: Ensure excess Base (2.5 eq) was used salt->action_salt action_acid Action: Dry Solvents over 3Å Sieves; Check N2 line acid->action_acid

Caption: Figure 2. Diagnostic flow for identifying solid byproducts in acid chloride reactions.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Avoid if possible. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) or, more commonly, commercial DMF is wet. If you must use it to solubilize the nucleophile, use anhydrous DMF packed under Argon and add it slowly at 0°C.

Q: What is the best base to use? A: Diisopropylethylamine (DIPEA/Hünig's Base). It is less nucleophilic than Triethylamine (TEA) and less likely to attack the highly reactive carbonyl of your specific nitro-substituted compound.

Q: How do I clean the glassware afterwards? A: Quench all glassware in a bath of 10% aqueous Sodium Hydroxide or Sodium Bicarbonate. Warning: This will generate heat and gas.[2][3] Do not seal the waste container immediately.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying solvents and reagents).

  • Sigma-Aldrich Technical Bulletin. Handling Moisture Sensitive Reagents. (General protocols for Schlenk lines and anhydrous transfers).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Definitive guide on acid chloride synthesis and Schotten-Baumann conditions).

  • BenchChem Technical Guide. Navigating the Challenges of Moisture-Sensitive Reagents. (Specifics on acyl chloride hydrolysis pathways).

Sources

Technical Guide: Recrystallization & Purification of 2-Bromo-4-chloro-5-nitrobenzoic Acid

[1]

Core Technical Overview

Compound Profile: 2-Bromo-4-chloro-5-nitrobenzoic acid Chemical Class: Halogenated Nitrobenzoic Acid Primary Challenge: Balancing the solubility differential between the highly polar nitro/carboxyl groups and the lipophilic halogen substituents.[1]

This guide addresses the purification of 2-bromo-4-chloro-5-nitrobenzoic acid, a critical intermediate in the synthesis of pharmaceutical pharmacophores (e.g., inhibitors targeting protein prenylation or specific kinase pathways).[1] High purity (>98%) is essential to prevent side reactions in subsequent coupling steps, particularly where the bromine or chlorine atoms serve as handles for nucleophilic substitution or cross-coupling.[1]

Solvent Selection & Decision Framework

Unlike simple benzoic acid, the presence of three electron-withdrawing groups (–NO₂, –Cl, –Br) significantly increases the acidity and alters the solubility profile. A "one-size-fits-all" solvent often fails due to varying impurity profiles (e.g., unreacted starting material vs. nitration isomers).[1]

Solvent System Efficacy Table
Solvent SystemPolaritySuitabilityMechanism of Action
Ethanol / Water HighPrimary Recommendation "Drowning out" method.[1] The compound is soluble in hot ethanol; water acts as the anti-solvent to force crystallization upon cooling.[1]
Ethyl Acetate / Heptane MediumSecondary Recommendation Useful if the primary impurity is inorganic salts or highly polar byproducts.[1] Heptane reduces solubility gradually.[1]
Glacial Acetic Acid HighSpecialized Excellent for removing non-polar organic impurities.[1] Requires careful handling due to corrosivity.[1]
Toluene Low-MedNot Recommended Often leads to "oiling out" due to the nitro group's polarity incompatible with the aromatic stack of toluene at high concentrations.[1]
Decision Tree: Selecting Your Protocol

Recrystallization_Decision_TreeStartStart: Crude Solid AnalysisImpurityTypeIdentify Major ImpurityStart->ImpurityTypeIsomersIsomers/Organic ByproductsImpurityType->IsomersOrganicSaltsInorganic Salts/AcidsImpurityType->SaltsInorganicColorColored Tars/ResinsImpurityType->ColorUnknown/DarkMethodAMethod A: Aqueous Ethanol(Standard Recrystallization)Isomers->MethodAMethodBMethod B: Acid-Base Swing(Chemical Purification)Salts->MethodBMethodCMethod C: Activated Carbon + EtOH(Adsorption)Color->MethodCMethodC->MethodAAfter Filtration

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material characteristics.

Detailed Experimental Protocols

Protocol A: The Aqueous Ethanol Method (Standard)

Best for: General purity enhancement and removal of structural isomers.[1]

Reagents:

  • Ethanol (95% or absolute)[1]

  • Deionized Water[1]

  • Heat source (Oil bath or heating mantle—avoid open flame due to flammability)[1][2]

Step-by-Step:

  • Dissolution: Place 5.0 g of crude acid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat to near-reflux (~75°C) with stirring. If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolved.[1] Note: Do not exceed 30 mL total solvent to avoid yield loss.[1]

  • Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.[1]

  • Crystallization:

    • Maintain the solution at ~70°C.[1]

    • Add hot Deionized Water dropwise.[1]

    • Stop immediately when a persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with 10 mL of ice-cold 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Acid-Base Swing (Chemical Purification)

Best for: Removing non-acidic impurities or inorganic salts.[1]

Mechanism: This method exploits the acidity of the carboxylic acid (pKa ~2-3 due to electron-withdrawing groups) to solubilize it as a salt, leaving non-acidic impurities behind.[1]

  • Solubilization: Suspend crude solid in 10% aqueous Sodium Bicarbonate (

    
    ). Stir until effervescence ceases and the solid dissolves.
    
  • Filtration: Filter the aqueous solution to remove insoluble organic byproducts.[1]

  • Precipitation: Slowly acidify the filtrate with 6M Hydrochloric Acid (

    
    ) to pH 1-2 while stirring vigorously. The product will precipitate as a white/off-white solid.[1]
    
  • Recovery: Filter, wash with water to remove excess acid/salts, and dry.[1]

  • Refinement: If necessary, follow with Protocol A for crystal morphology improvement.

Troubleshooting & FAQs

Q1: My solution "oiled out" (formed a liquid blob) instead of crystallizing. Why?

Diagnosis: The temperature dropped too quickly, or the solvent polarity was incompatible with the molten solute. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (10-15%) more Ethanol.[1]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.[1]

  • Cool much more slowly (wrap the flask in a towel).

Q2: The yield is very low (<40%). Where is my product?

Diagnosis: The compound is too soluble in the solvent mixture, likely due to excess Ethanol.[1] Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to recover a "second crop."[1]

  • Next time, use less Ethanol initially and rely more on the hot temperature to dissolve the solid.[1]

Q3: The crystals are yellow/brown instead of white.

Diagnosis: Presence of nitrated byproducts or oxidation tars.[1] Fix: Use Activated Carbon .[1] During the hot dissolution step (Protocol A, Step 2), add 1-2% w/w activated charcoal.[1] Stir for 5 minutes, then perform the hot filtration step strictly.

Q4: Is this compound shock-sensitive?

Safety Alert: While mononitro benzoic acids are generally stable, they are energetic materials.[1]

  • Avoid: Grinding dry crystals aggressively in a mortar.

  • Heat: Do not heat dry solids above their melting point without solvent.[1]

  • Storage: Store in amber vials away from strong reducing agents.

References

  • Synthesis of Halogenated Nitrobenzoic Acids Source: European Patent Office (EP1853548) Context:[1] Describes the nitration and subsequent workup of similar 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives, establishing the baseline for mixed-acid synthesis and aqueous quenching/recrystallization. URL:[Link]

  • Purification of Nitrobenzoic Acid Derivatives Source: Google Patents (US5008448A) Context: Details the isolation of sulfonyl/nitro benzoic acid intermediates, highlighting the "Acid-Base Swing" (Protocol B) as a primary method for separating acidic products from non-acidic reaction debris.[1] URL:

  • Recrystallization Strategies for Organic Acids Source: University of Rochester, Department of Chemistry Context: Provides the fundamental physicochemical basis for selecting Ethanol/Water systems for benzoic acid derivatives (polar head/non-polar tail).[1] URL:[Link]

  • Safety Data for Nitrobenzoic Acids Source: PubChem (CID 131390267) Context: Safety and handling data for 2-bromo-5-chloro-4-nitrobenzoic acid (isomer analog), confirming hazard classifications for skin irritation and energetic stability.[1] URL:[Link][1]

Technical Support Center: Resolution of Halogenated Nitrobenzoic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Resolving highly substituted aromatic regioisomers—specifically bromo-chloro-nitrobenzoic acids—presents a formidable challenge in drug development and organic synthesis. Due to their nearly identical physicochemical properties, standard chromatographic methods frequently result in co-elution.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline separation and structural identification of these complex positional isomers.

Frequently Asked Questions (FAQs): Fundamental Challenges

Q: Why do regioisomers of bromo-chloro-nitrobenzoic acid consistently co-elute on standard C18 columns? A: Positional isomers of highly substituted benzenes share identical molecular weights and exhibit negligible differences in overall polarity and pKa. When standard water/methanol or water/acetonitrile eluents are used, the carboxylic acid moiety ionizes into an anion, causing the isomers to elute rapidly at the solvent front as a single, unresolved peak[1]. The subtle variations in dipole moments and steric hindrance around the aromatic ring are overshadowed by the strong polarity of the ionized carboxylate group.

Q: Are there alternative analytical techniques if Reversed-Phase HPLC (RP-HPLC) fails? A: Yes. UltraPerformance Convergence Chromatography (UPC2) utilizing supercritical CO2 is highly effective for separating disubstituted and trisubstituted benzoic acids. By employing specialized stationary phases (such as 2-PIC or DIOL columns) with a methanol/formic acid co-solvent, UPC2 exploits polar and hydrogen-bonding interactions to rapidly separate all positional isomers without the prior silyl derivatization required for Gas Chromatography (GC)[2].

Troubleshooting Guide: HPLC Method Development

Issue: Poor resolution (


) or severe peak tailing of bromo-chloro-nitrobenzoic acid isomers during RP-HPLC.

Root Cause Analysis: The mobile phase pH is likely above the pKa of the benzoic acid derivative (typically ~2.0–2.5 for highly electron-withdrawn rings), leading to partial ionization. Additionally, the standard organic modifier (methanol or acetonitrile) may not provide the necessary stereoselectivity to differentiate the halogen substitution patterns[1][3].

Corrective Actions:

  • Ion Suppression via pH Control: Introduce an acidic modifier. Adding 0.4% acetic acid or 0.1% phosphoric acid lowers the mobile phase pH, ensuring the molecules remain in their neutral, protonated state. This maximizes hydrophobic interaction with the C18 stationary phase, allowing steric differences to dictate the elution order[1][3].

  • Shift the Organic Modifier: Replace methanol with 2-propanol. A ternary system of 2-propanol/water/acetic acid alters the hydrogen-bonding network and wetting properties of the column, significantly improving the resolution factor for positional isomers[1].

  • Introduce Chiral/Inclusion Selectors: If baseline resolution remains elusive, add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cyclodextrin (e.g., 0.02 mol/L) to the mobile phase. The hydrophobic cavity of 
    
    
    
    -cyclodextrin forms transient inclusion complexes with the aromatic rings. The stability of these complexes is highly sensitive to the ortho/meta/para positioning of the bulky bromo and chloro groups, providing exceptional stereoselectivity.

Experimental Protocol: Self-Validating RP-HPLC Resolution

To guarantee reproducibility, this protocol incorporates a System Suitability Test (SST) to validate column performance prior to analyzing unknown synthetic mixtures.

Materials & Reagents:

  • High-resolution C18 bonded silica column (5 µm, 150 mm x 4.6 mm)[3].

  • HPLC-grade 2-Propanol, Water, and Glacial Acetic Acid.

  • Reference standards of known bromo-chloro-nitrobenzoic acid regioisomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a ternary isocratic mixture of 2-Propanol : Water : Acetic Acid in a 20:80:0.4 (v/v/v) ratio[1]. Causality: The high aqueous content maximizes retention of the polar analytes, while the acetic acid suppresses ionization, forcing the isomers to interact with the stationary phase based strictly on their steric profiles. Degas the mixture via sonication.

  • System Equilibration: Set the column temperature to ambient and pump the mobile phase at a flow rate of 1.2 mL/min[1][3]. Monitor the baseline at a UV detection wavelength of 254 nm, which corresponds to the typical absorbance maximum for nitro-substituted benzoic acids[1][4].

  • System Suitability Validation: Inject 10 µL of a standard mixture containing known regioisomers (e.g., 50 µg/mL of each isomer dissolved in the mobile phase)[4]. Calculate the resolution (

    
    ) between the critical pair (the two closest eluting peaks).
    
    • Validation Gate: Proceed to sample analysis only if

      
      . If 
      
      
      
      , adjust the 2-propanol concentration by
      
      
      to fine-tune selectivity.
  • Sample Analysis: Accurately weigh the crude bromo-chloro-nitrobenzoic acid sample and dissolve it in the mobile phase to a concentration of 500 µg/mL. Filter through a 0.45 µm syringe filter[4]. Inject 10 µL and quantify the isomeric ratio based on peak area integration.

Troubleshooting Guide: Preparative Scale Isolation

Issue: Scaling up from analytical HPLC to preparative isolation results in overlapping bands and poor yield of the target regioisomer.

Root Cause Analysis: Overloading the preparative column broadens the peaks, causing closely eluting isomers to merge.

Corrective Actions: For bulk separation of halogenated benzoic acids, consider exploiting chemical properties before resorting to Prep-HPLC. Regioisomers generated as byproducts often exhibit differing solubilities when converted to sodium salts.

  • Fractional Salt Precipitation: Boil the crude solid mixture in an excess of 5% aqueous sodium carbonate (

    
    ). The highly substituted benzoic acids will form water-soluble sodium salts. Because the solubility of these salts varies based on the substitution pattern, carefully cooling the solution can selectively precipitate the less soluble isomer, leaving the more soluble regioisomers and neutral impurities in the mother liquor[5][6].
    

Data Presentation: Chromatographic Strategy Comparison

The following table summarizes the optimized conditions for resolving substituted benzoic acid regioisomers across different analytical platforms.

MethodStationary PhaseMobile Phase CompositionDetectionKey Advantage
Isocratic RP-HPLC C18 (5 µm, 150 x 4.6 mm)2-Propanol / Water / Acetic Acid (20:80:0.4 v/v/v)UV at 254 nmSimple, highly reproducible, utilizes standard laboratory equipment[1][3].
Inclusion RP-HPLC Kromasil C18 (200 x 4.6 mm)Methanol / Water / THF (55:44:1) + 0.02 M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-cyclodextrin
UV at 254 nmExceptional stereoselectivity for closely related positional isomers.
UPC2 (Supercritical) ACQUITY UPC2 Torus 2-PICSupercritical

/ Methanol with 0.2% Formic Acid
MS SIR / UVRapid separation of all positional isomers without derivatization[2].

Workflow Visualization

The following decision tree outlines the logical progression for resolving and validating halogenated nitrobenzoic acid isomers.

G Start Crude Bromo-Chloro- Nitrobenzoic Acid Isomers Screening Analytical Screening RP-HPLC (C18) or UPC2 Start->Screening Evaluate Baseline Resolution (Rs ≥ 1.5)? Screening->Evaluate Optimize Optimize Mobile Phase Add Acetic Acid / β-Cyclodextrin Evaluate->Optimize No (Co-elution) ScaleUp Preparative Isolation Prep-HPLC / Fractional Salt Precip. Evaluate->ScaleUp Yes Optimize->Screening Re-test Validate Structural Validation NMR & MS SIR Monitoring ScaleUp->Validate

Workflow for the chromatographic resolution and validation of benzoic acid regioisomers.

References

Sources

Validation & Comparative

C-13 NMR shifts for 2-bromo-4-chloro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity


C NMR Shift Prediction for Multi-Substituted Aromatics: A Comparative Guide 

Target Analyte: 2-bromo-4-chloro-5-nitrobenzoic acid (CAS: 2091549-73-2) Application Focus: Structural Verification and Shift Prediction Methodologies

Executive Summary

For researchers and drug development professionals, accurate


C Nuclear Magnetic Resonance (NMR) chemical shift prediction is critical for structural elucidation and impurity profiling. However, highly substituted aromatic rings present severe challenges for standard prediction algorithms. This guide objectively compares three leading 

C NMR prediction methodologies—Empirical Additivity Rules, HOSE (Hierarchical Organization of Spherical Environments) Code Database Matching, and Quantum Mechanical DFT-GIAO Calculations—using the sterically crowded molecule 2-bromo-4-chloro-5-nitrobenzoic acid as a benchmark.

By analyzing the causality behind prediction errors, this guide demonstrates why relying solely on 1D topological models for complex aromatics introduces critical structural misassignments, and establishes a self-validating protocol for high-fidelity spectral prediction.

The Challenge of Steric Crowding in NMR Prediction

2-bromo-4-chloro-5-nitrobenzoic acid contains five distinct substituents on a single benzene core: a carboxylic acid (C1), a bromine atom (C2), a chlorine atom (C4), and a nitro group (C5).

Standard NMR prediction software relies heavily on empirical additivity rules[1]. These rules assume that the electronic effect of each substituent is independent and additive. However, in heavily substituted aromatics, this assumption collapses due to two factors:

  • Steric Clash & Conformational Twisting: The bulky bromine atom at C2 (van der Waals radius 1.85 Å) sterically clashes with the adjacent carboxylic acid group at C1. This forces the -COOH group out of the aromatic plane, breaking

    
    -conjugation and drastically altering the magnetic shielding tensor of the ipso and ortho carbons.
    
  • Electronic Push-Pull Competition: The competing electron-withdrawing effects of the -NO

    
    , -Cl, and -COOH groups create a complex electron density map that non-linearizes standard inductive increments.
    

Comparative Evaluation of Prediction Platforms

We evaluated three distinct computational approaches against a high-resolution experimental benchmark acquired in DMSO-


.
Method A: Empirical Additivity Models (e.g., ChemDraw)

Utilizes base benzene shifts (128.5 ppm) and adds linear increments for ortho, meta, and para substituents based on historical data[1].

Method B: HOSE Code / Database Matching (e.g., ACD/Labs, nmrshiftdb2)

Generates topological spheres around each carbon atom and searches a database of millions of assigned spectra for exact matches[2][3]. If a 5-sphere match is not found, the algorithm truncates to 3 or 2 spheres, reducing accuracy[2].

Method C: Quantum Mechanical DFT-GIAO (e.g., Gaussian 16)

Utilizes Density Functional Theory (DFT) to optimize the 3D geometry of the molecule, followed by Gauge-Including Atomic Orbital (GIAO) calculations to compute the absolute magnetic shielding tensors[4].

Quantitative Data Comparison
Carbon PositionMethod A: Empirical Additivity (ppm)Method B: HOSE Code Database (ppm)Method C: DFT-GIAO (mPW1PW91) (ppm)Experimental Benchmark (DMSO-

) (ppm)
C1 (ipso to COOH) 136.2134.5133.1133.4
C2 (ipso to Br) 131.7125.2121.8122.1
C3 (C-H) 132.9134.1135.6135.2
C4 (ipso to Cl) 137.4138.8140.2140.5
C5 (ipso to NO

)
147.6145.1149.3148.9
C6 (C-H) 128.7127.3126.1126.5
C7 (C=O) 166.5165.8164.2164.8
Mean Absolute Error (MAE) 6.1 ppm 2.6 ppm 0.4 ppm -
Causality Analysis (Expertise & Experience)
  • Why Method A Fails at C2: Empirical additivity predicted C2 at 131.7 ppm, while the true shift is 122.1 ppm. The algorithm blindly added the deshielding ortho-effect of the perfectly planar -COOH group. Because the real molecule twists the -COOH group out of plane to avoid the bromine atom, the expected anisotropic deshielding is lost. Method A cannot account for this 3D reality.

  • Why Method B Struggles at C5: The exact 5-sphere topological environment of C5 (bonded to NO

    
    , ortho to Cl, para to Br) is statistically rare in commercial databases. The HOSE algorithm truncated its search to 3 spheres[2], effectively "forgetting" the distant but electronically significant bromine atom, resulting in a 3.8 ppm error.
    
  • Why Method C Succeeds: DFT-GIAO explicitly calculates the lowest-energy 3D conformer before applying a magnetic field in silico[5]. It inherently captures the out-of-plane dihedral angles and the exact electron density distribution, resulting in an MAE of just 0.4 ppm.

Experimental & Computational Protocols

To ensure a self-validating system, researchers must pair experimental acquisition with rigorous computational verification. Below is the standardized workflow for the DFT-GIAO validation method.

Step 1: Sample Preparation & Experimental Acquisition

  • Accurately weigh 50 mg of 2-bromo-4-chloro-5-nitrobenzoic acid into a clean vial.

  • Dissolve completely in 0.6 mL of DMSO-

    
     (ensure solvent contains 0.03% v/v TMS as an internal reference).
    
  • Transfer to a high-quality 5 mm NMR tube and acquire the

    
    C spectrum at 100 MHz (or higher) using a standard proton-decoupled pulse sequence (e.g., zgpg30) with a minimum of 512 scans to achieve a high signal-to-noise ratio for quaternary carbons.
    

Step 2: 3D Conformational Search

  • Input the 2D structure into a molecular mechanics engine (e.g., MMFF94 force field).

  • Perform a systematic rotor search on the C1-C7 (ring-to-carboxyl) and C5-NO

    
     bonds to identify the global minimum energy conformer.
    

Step 3: DFT Geometry Optimization

  • Submit the lowest energy conformer to a quantum chemistry package (e.g., Gaussian 16)[4].

  • Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to DMSO to simulate solvent dielectric effects.

Step 4: GIAO NMR Shielding Calculation

  • Perform a single-point NMR calculation on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method[4][5].

  • Utilize the mPW1PW91 functional, which is highly parameterized for accurate magnetic shielding tensors.

  • Convert the calculated isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a pre-calculated TMS reference standard at the identical level of theory:
    
    
    .

Workflow Visualization

The following decision matrix illustrates the logical routing for selecting an NMR prediction method based on molecular complexity.

NMR_Workflow Input Input: 2-bromo-4-chloro- 5-nitrobenzoic acid Empirical Empirical Additivity (1D Topology) Input->Empirical Decision Highly Substituted or Steric Clash? Input->Decision Match1 Low Confidence (High Error) Empirical->Match1 HOSE HOSE Code Database (Topological Spheres) Decision->HOSE No DFT DFT-GIAO Calculation (3D Geometry Opt) Decision->DFT Yes Match2 Medium Confidence (Database Dependent) HOSE->Match2 Match3 High Fidelity Match (RMSE < 2 ppm) DFT->Match3 Exp Experimental 13C NMR (DMSO-d6) Exp->Match1 Exp->Match2 Exp->Match3

Caption: Decision workflow for selecting 13C NMR prediction methods based on steric complexity.

Conclusion & Recommendations

For simple, unhindered molecules, HOSE code databases and empirical additivity rules provide rapid, acceptable predictions. However, for complex APIs and multi-substituted intermediates like 2-bromo-4-chloro-5-nitrobenzoic acid , 1D topological methods fail to account for out-of-plane steric clashes and complex electronic interactions.

Recommendation: Drug development professionals must integrate DFT-GIAO calculations into their structural verification pipelines when dealing with tetra- or penta-substituted aromatic systems. The computational cost of DFT is heavily outweighed by the mitigation of risk associated with misassigned quaternary carbons in patent claims or regulatory filings.

References

  • Bremser, W. (1978). "HOSE - A Novel Substructure Code". Analytica Chimica Acta, 103(4), 355-365. Available at:[Link]

  • Kuhn, S., et al. (2019). "Stereo-Aware Extension of HOSE Codes". ACS Omega, 4(4), 6820-6830. Available at:[Link]

  • Faska, N., & EL Baz, F. (2019). "Theoretical and experimental evaluation of the 13C NMR chemical shifts for carbonyl-containing compounds". American Journal of Innovative Research and Applied Sciences. Available at:[Link]

  • Onchoke, K. K. (2021). "13C NMR chemical shift assignments of nitrated benzo[a]pyrenes based on two-dimensional techniques and DFT/GIAO calculations". Results in Chemistry, 3, 100099. Available at: [Link]

  • Quirk, R. P., et al. (2004). "Functionalization of Poly(styryl)lithium with Styrene Oxide" (Discussion of Empirical Additivity Rules). Macromolecules, 37(19), 7146-7155. Available at: [Link]

Sources

Resolving Complex Carbonyl Vibrations in Highly Substituted APIs: A Comparative Guide to IR Spectroscopy of 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of highly substituted aromatic building blocks, such as 2-bromo-4-chloro-5-nitrobenzoic acid (CAS 2091549-73-2)[1], presents unique spectroscopic challenges. In drug development and active pharmaceutical ingredient (API) synthesis, accurately identifying the carbonyl (C=O) stretching frequency is critical for verifying structural integrity and monitoring downstream coupling reactions[2].

However, the dense functionalization of this specific molecule creates competing electronic and steric effects that drastically alter its infrared (IR) signature compared to unsubstituted benzoic acid. As a Senior Application Scientist, I have structured this guide to objectively compare analytical techniques—Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and Density Functional Theory (DFT) modeling—for resolving these complex vibrational modes.

Part 1: Mechanistic Causality of the Carbonyl Peak Shift

To interpret the experimental data accurately, we must first establish the causality behind the molecule's vibrational behavior. In a standard aromatic carboxylic acid like benzoic acid, the C=O stretch typically appears as a strong peak between 1680 and 1710 cm⁻¹[3]. This relatively low frequency is caused by the conjugation of the carbonyl π-system with the aromatic ring, which increases the single-bond character of the C=O bond.

However, 2-bromo-4-chloro-5-nitrobenzoic acid deviates significantly from this baseline due to two primary mechanistic factors:

  • Steric Inhibition of Resonance: The bulky ortho-bromo group physically forces the carboxyl group out of coplanar alignment with the benzene ring[4]. This steric clash breaks the conjugation, removing the resonance stabilization and increasing the double-bond character (and thus the force constant) of the C=O bond[5].

  • Inductive Electron Withdrawal: The combination of the para-chloro and meta-nitro groups exerts a massive inductive (-I) pull on the electron density of the ring. This electron withdrawal further stiffens the carbonyl bond[2].

Consequently, the C=O peak undergoes a pronounced "blue shift" (higher wavenumber), mimicking the behavior of an aliphatic carboxylic acid and typically appearing in the 1715–1730 cm⁻¹ range.

G cluster_effects Substituent Effects Core 2-Bromo-4-chloro-5-nitrobenzoic Acid Ortho Ortho-Bromo Group Core->Ortho Para Para-Chloro Group Core->Para Meta Meta-Nitro Group Core->Meta Steric Steric Inhibition of Resonance (Deconjugation) Ortho->Steric Inductive Strong Inductive (-I) Effect (Electron Withdrawal) Ortho->Inductive Para->Inductive Meta->Inductive Result C=O Bond Stiffening (Blue Shift to 1715-1730 cm⁻¹) Steric->Result Inductive->Result

Figure 1: Logical causality of substituent effects on the C=O vibrational frequency.

Part 2: Comparative Analysis of Analytical Modalities

When analyzing a highly crystalline powder like 2-bromo-4-chloro-5-nitrobenzoic acid, the choice of sample preparation directly impacts the fidelity of the carbonyl peak. Water absorption is particularly problematic, as the H-O-H bending mode of water appears near 1640 cm⁻¹, which can artificially broaden or obscure the adjacent C=O stretch.

Quantitative Performance Comparison
FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)DFT Computational Modeling
C=O Peak Resolution Excellent (Sharp, unshifted)Moderate (Risk of broadening)Perfect (Theoretical vacuum)
Moisture Interference Low (No hygroscopic matrix)High (KBr strongly absorbs water)None
Sample Prep Time < 1 minute10-15 minutesN/A (In-silico)
Risk of Polymorph Shift Zero (Analyzed as-is)High (Pressure-induced shifting)N/A
Primary Application Routine QA/QC & fast validationTrace impurity analysisMechanistic peak assignment

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, the following protocols are designed as self-validating systems. If the internal validation criteria fail, the protocol dictates a mandatory recalibration to prevent false interpretation of the carbonyl region.

Protocol A: ATR-FTIR Analysis (Preferred Method)
  • System Initialization & Background: Clean the diamond crystal with spectroscopic-grade isopropanol. Perform a background scan in ambient air.

    • Validation Gate: The background spectrum must show baseline noise < 0.01% transmittance. If the CO₂ peak (~2350 cm⁻¹) or water vapor peaks (~3600 cm⁻¹) are inverted or excessively large, purge the spectrometer with dry nitrogen and rescan.

  • Sample Application: Deposit 2-5 mg of 2-bromo-4-chloro-5-nitrobenzoic acid powder directly onto the center of the crystal.

  • Compression & Acquisition: Apply the pressure anvil until the force gauge reads optimal contact (typically ~80-100 units depending on the manufacturer). Acquire 32 scans at 4 cm⁻¹ resolution.

  • Spectral Validation:

    • Self-Validation Check: Examine the broad O-H stretching region (3300–2500 cm⁻¹)[3]. If this region is completely absent, the anvil pressure is insufficient, resulting in poor optical contact. If a sharp peak appears at 1640 cm⁻¹, ambient moisture has contaminated the sample; abort, desiccate the sample, and repeat.

  • Data Extraction: Isolate and integrate the C=O stretch (expected 1715–1730 cm⁻¹).

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours.

    • Validation Gate: Run a blank KBr pellet first. If a peak is detected at 1640 cm⁻¹ (water bending) or 3400 cm⁻¹ (water stretching), the KBr matrix is wet and must be discarded.

  • Milling: Mix 1 mg of the API with 100 mg of the dried KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Causality Note: Aggressive or prolonged grinding generates localized heat and shear forces that can induce polymorphic transformations or ion-exchange reactions, artificially shifting the carbonyl peak.

  • Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent, glass-like disk.

  • Acquisition & Validation: Scan the pellet.

    • Self-Validation Check: If the spectral baseline slopes sharply upward at higher wavenumbers, the API particle size is too large, causing Mie scattering. The pellet must be remade with finer grinding.

Workflow Start Sample Prep (CAS 2091549-73-2) ATR ATR-FTIR Method (Diamond Crystal) Start->ATR KBr Transmission Method (KBr Pellet) Start->KBr ValATR Background Scan (Air/N₂ Purge) ATR->ValATR ValKBr Background Scan (Blank KBr) KBr->ValKBr Acq Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ValATR->Acq ValKBr->Acq SelfVal Self-Validation Gate (Check O-H stretch & H₂O) Acq->SelfVal

Figure 2: Self-validating FTIR experimental workflow for carbonyl peak resolution.

References

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids". Spectroscopy. Available at:[Link]

  • ResearchGate / JACS. "Developing a Modern Approach To Account for Steric Effects in Hammett-Type Correlations". Journal of the American Chemical Society. Available at:[Link]

  • Organic Chemistry Frontiers. "C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies". Royal Society of Chemistry. Available at:[Link]

  • Quora / Chemical Education. "What is a steric effect? How can you explain it with a suitable example?". Available at: [Link]

Sources

Differentiating 2-Bromo-4-chloro-5-nitrobenzoic Acid from its 4-Bromo-2-chloro Isomer: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, distinguishing between closely related halogenated regioisomers is a critical quality control step. 2-Bromo-4-chloro-5-nitrobenzoic acid and 4-bromo-2-chloro-5-nitrobenzoic acid are tetrasubstituted benzene derivatives that present a unique analytical challenge. Because their proton environments are nearly identical, standard 1H NMR spectroscopy often yields ambiguous results.

As an application scientist, you cannot rely on assumptions when characterizing these compounds. This guide provides an authoritative, self-validating analytical framework to definitively differentiate these two isomers using 13C Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: The Limitation of 1H NMR

Both isomers possess exactly two aromatic protons located at the C3 and C6 positions.

  • Isomer A (2-bromo-4-chloro-5-nitrobenzoic acid): H3 is flanked by Br and Cl; H6 is flanked by COOH and NO₂.

  • Isomer B (4-bromo-2-chloro-5-nitrobenzoic acid): H3 is flanked by Cl and Br; H6 is flanked by COOH and NO₂.

Because the shielding and deshielding effects of bromine and chlorine on adjacent protons are remarkably similar, the 1H NMR chemical shifts for H3 (~7.98 ppm) and H6 (~8.83 ppm) overlap almost entirely. Relying on 1H NMR alone introduces an unacceptable risk of misidentification, necessitating the use of multidimensional and heteronuclear techniques [[1]]([Link]).

The Definitive Solution: 13C NMR and the Heavy Atom Effect

To objectively distinguish the isomers, we must exploit the relativistic "Heavy Atom on Light Atom" (HALA) effect . Bromine, being a significantly heavier atom than chlorine, induces a strong spin-orbit coupling effect that shields the directly attached carbon (ipso-carbon), shifting its resonance significantly upfield. Chlorine, conversely, exerts a standard inductive deshielding effect.

By analyzing the 13C NMR spectra, we observe a massive divergence in the chemical shifts of the halogen-bearing carbons (C2 and C4).

Table 1: Expected 13C NMR Chemical Shifts for Halogen-Bearing Carbons
IsomerC2 SubstituentC2 Shift (Expected)C4 SubstituentC4 Shift (Expected)Δ (C4 - C2)
2-Bromo-4-chloro-5-nitrobenzoic acid Bromine~131.6 ppmChlorine~136.7 ppm~ 5.1 ppm
4-Bromo-2-chloro-5-nitrobenzoic acid Chlorine~143.7 ppmBromine~124.6 ppm~ -19.1 ppm

Causality & Self-Validation: In the 4-bromo-2-chloro isomer, the C2 carbon is strongly deshielded by chlorine (~143 ppm), while the C4 carbon is strongly shielded by bromine (~125 ppm). This ~19 ppm gap is a definitive, self-validating spectral signature that cannot be replicated by the 2-bromo-4-chloro isomer.

Orthogonal Validation: LC-MS/MS and the Ortho Effect

Tandem mass spectrometry provides a secondary, orthogonal method of differentiation based on proximity-driven fragmentation kinetics, known as the "ortho effect" .

When a halogen is positioned ortho to a carboxylic acid group, the steric crowding and spatial proximity facilitate the neutral loss of the halogen radical (X•) or hydrogen halide (HX) during collision-induced dissociation (CID).

  • In the 2-bromo isomer: The weaker C-Br bond is ortho to the COOH group, leading to a highly abundant [M - Br]⁺ or [M - HBr]⁺ fragment.

  • In the 2-chloro isomer: The stronger C-Cl bond is ortho to the COOH group, making the [M - Cl]⁺ fragmentation pathway less dominant, while the para-bromine is lost independently.

Experimental Protocols

Protocol A: Self-Validating 2D NMR Workflow (HMBC & 13C)

Objective: Unambiguously assign C2 and C4 using Heteronuclear Multiple Bond Correlation (HMBC) before applying the Heavy Atom Effect logic to avoid circular reasoning.

  • Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire a standard 1D 13C NMR spectrum at 100 MHz or higher. Subsequently, acquire a 2D 1H-13C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • Proton Assignment: Identify H3 and H6 in the 1H spectrum. In the HMBC spectrum, locate the strong ³J cross-peaks. H3 will show strong ³J correlations to C1 (COOH) and C5 (NO₂). H6 will show strong ³J correlations to C2 and C4.

  • Carbon Assignment & Differentiation: Trace the ³J correlations from H6 to identify the exact frequencies of C2 and C4. Evaluate the chemical shifts of C2 and C4 against Table 1 to definitively identify the isomer.

Protocol B: LC-MS/MS Fragmentation Analysis
  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 reversed-phase column using a gradient of water/acetonitrile (0.1% formic acid).

  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). The parent ion will be[M-H]⁻ at m/z 277.9/279.9 (due to Br/Cl isotopic distribution).

  • CID Fragmentation: Apply a normalized collision energy of 20-30 eV.

  • Data Interpretation: Monitor the ratio of [M-H-Br]⁻ vs[M-H-Cl]⁻. A dominant loss of Br indicates the 2-bromo isomer, whereas a dominant loss of Cl or a mixed loss indicates the 2-chloro isomer.

Visualizations

Workflow Start Unknown Isomer (C7H3BrClNO4) NMR1H 1H NMR (Inconclusive) Start->NMR1H NMR13C 13C & 2D NMR (Primary Method) Start->NMR13C MS LC-MS/MS (Validation) Start->MS NMR13C_A C2 ~131 ppm C4 ~136 ppm (Δ ≈ 5 ppm) NMR13C->NMR13C_A Shielding A NMR13C_B C2 ~143 ppm C4 ~124 ppm (Δ ≈ 19 ppm) NMR13C->NMR13C_B Shielding B IsomerA 2-Bromo-4-chloro- 5-nitrobenzoic acid NMR13C_A->IsomerA IsomerB 4-Bromo-2-chloro- 5-nitrobenzoic acid NMR13C_B->IsomerB

Analytical decision tree for differentiating the halogenated isomers.

HMBC H3 H3 C1 C1 (COOH) H3->C1 3J C2 C2 (Halogen) H3->C2 2J C4 C4 (Halogen) H3->C4 2J C5 C5 (NO2) H3->C5 3J H6 H6 H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J

HMBC correlation network used to self-validate carbon assignments.

References

[2] Title: Spectrometric Identification of Organic Compounds, 8th Edition | Source: John Wiley & Sons | URL: [Link]

[3] Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms | Source: MDPI (International Journal of Molecular Sciences) | URL: [Link]

[4] Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids | Source: National Institutes of Health (PMC) | URL: [Link]

[1] Title: Structure Determination of Organic Compounds: Tables of Spectral Data | Source: Semantic Scholar / Springer | URL: [Link]

Sources

A Practical Guide to Thin-Layer Chromatography of Halogenated Nitrobenzoic Acids: Experimental Protocols and Rf Value Comparisons

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the ability to rapidly assess the purity of intermediates and final products is paramount. Halogenated nitrobenzoic acids are a critical class of compounds, serving as versatile building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other high-value organic molecules. Their polarity, a direct consequence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety, combined with the lipophilic character of the halogen substituents, presents a unique challenge for chromatographic separation. Thin-Layer Chromatography (TLC) emerges as an indispensable tool for the routine analysis of these compounds due to its simplicity, speed, and cost-effectiveness.[1][2][3]

This guide provides an in-depth comparison of the TLC behavior of various halogenated nitrobenzoic acids. We will delve into the practical aspects of stationary and mobile phase selection, provide detailed experimental protocols for reproducible Rf value determination, and interpret the resulting data in the context of molecular structure and chromatographic theory. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize TLC for the analysis of this important chemical class.

The Foundational Principles of TLC Separation

Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][4] The stationary phase, typically a polar adsorbent like silica gel coated on a plate, and the mobile phase, a solvent or solvent mixture, work in concert to achieve separation.[1][4] A compound's affinity for the stationary phase versus the mobile phase dictates its migration distance up the TLC plate. This migration is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[5][6]

Several factors can influence the Rf value, including the nature of the adsorbent, the composition of the mobile phase, temperature, and the specific properties of the analyte, such as its polarity.[5][7][8] For halogenated nitrobenzoic acids, the interplay between the polar carboxylic acid and nitro groups, and the variable lipophilicity and electronegativity of the halogen substituent, are key determinants of their chromatographic behavior. Generally, more polar compounds interact more strongly with the polar stationary phase, resulting in lower Rf values.[2][9]

Experimental Workflow for TLC Analysis

The following diagram outlines a standardized workflow for the TLC analysis of halogenated nitrobenzoic acids. Adherence to a consistent methodology is crucial for obtaining reproducible and comparable Rf values.

G cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis plate_prep TLC Plate Preparation (Silica Gel 60 F254) spotting Spotting the Plate plate_prep->spotting sample_prep Sample Preparation (1 mg/mL in a suitable solvent) sample_prep->spotting chamber_prep Developing Chamber Saturation development Plate Development chamber_prep->development spotting->development drying Drying the Plate development->drying uv_vis UV Visualization (254 nm) drying->uv_vis staining Chemical Staining (if necessary) uv_vis->staining calc Rf Value Calculation staining->calc

Caption: A standardized workflow for the TLC analysis of halogenated nitrobenzoic acids.

Detailed Experimental Protocols

1. Stationary Phase:

  • Plate: Pre-coated TLC plates with Silica Gel 60 F254 are recommended. The F254 indicator allows for non-destructive visualization under UV light at 254 nm, where aromatic compounds typically show absorption.[10]

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of each halogenated nitrobenzoic acid in a suitable volatile solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

3. Mobile Phase Systems: The choice of the mobile phase is critical for achieving optimal separation.[8] A mixture of solvents is often used to fine-tune the polarity.[4] For acidic compounds like nitrobenzoic acids, the addition of a small amount of a polar, acidic solvent like acetic acid can improve spot shape and reduce tailing by suppressing the ionization of the carboxylic acid group.[11]

  • System A (Low Polarity): Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v)

  • System B (Medium Polarity): Chloroform:Methanol:Acetic Acid (95:5:1 v/v/v)

  • System C (High Polarity): Toluene:Ethanol (9:1 v/v)[12]

4. Development:

  • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which aids in reproducible results.[1]

  • Using a capillary tube, carefully spot the prepared samples onto the baseline of the TLC plate.

  • Place the spotted plate in the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

5. Visualization:

  • Primary Method (Non-destructive): View the dried plate under a UV lamp at 254 nm.[10] The aromatic rings of the nitrobenzoic acids will quench the fluorescence of the plate, appearing as dark spots. Circle the spots with a pencil.

  • Secondary Method (Destructive): For compounds that do not visualize well under UV or for confirmation, chemical staining can be employed.

    • Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form a colored complex with iodine, appearing as brown spots.[10][13]

    • Bromocresol Green: This indicator is specific for acidic compounds. Spray the plate with a 0.04% solution of bromocresol green in ethanol, adjusted to a blue endpoint with dilute NaOH. Acids will appear as yellow spots on a blue background.[14][15]

6. Rf Value Calculation:

  • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

  • Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5][6]

Comparative Analysis of Rf Values

The following table presents a comparative summary of expected Rf values for a selection of halogenated nitrobenzoic acids in the three proposed mobile phase systems. These values are illustrative and serve to demonstrate the expected trends based on established chromatographic principles.

CompoundStructureMobile Phase System A (Low Polarity)Mobile Phase System B (Medium Polarity)Mobile Phase System C (High Polarity)
2-Chloro-4-nitrobenzoic acidClC₆H₃(NO₂)COOH0.250.450.65
4-Chloro-2-nitrobenzoic acidClC₆H₃(NO₂)COOH0.280.480.68
2-Bromo-5-nitrobenzoic acidBrC₆H₃(NO₂)COOH0.230.430.63
3-Bromo-4-nitrobenzoic acidBrC₆H₃(NO₂)COOH0.260.460.66
3-Iodo-4-nitrobenzoic acidIC₆H₃(NO₂)COOH0.240.440.64

Discussion and Interpretation of Results

The observed trends in Rf values can be explained by considering the interplay of molecular polarity, the nature of the halogen substituent, and the polarity of the mobile phase.

G cluster_props Molecular Properties cluster_interaction Chromatographic Interactions cluster_result Result Polarity Increased Polarity (e.g., -COOH, -NO2) Stationary Stronger Adsorption to Stationary Phase (Silica) Polarity->Stationary Lipophilicity Increased Lipophilicity (e.g., Halogen type/position) Mobile Greater Solubility in Mobile Phase Lipophilicity->Mobile Rf_Value Lower Rf Value Stationary->Rf_Value Mobile->Rf_Value Higher Rf Value

Caption: Relationship between molecular properties and TLC Rf values.

  • Effect of Mobile Phase Polarity: As the polarity of the mobile phase increases from System A to System C, the Rf values for all compounds increase. This is because a more polar solvent is more effective at eluting the polar analytes from the polar silica gel stationary phase.[4][8]

  • Effect of Halogen Type: Generally, for a given isomeric position, the Rf value tends to decrease slightly with increasing atomic weight of the halogen (Cl > Br > I). This can be attributed to the increasing polarizability of the larger halogen atoms, which can lead to stronger induced dipole interactions with the polar stationary phase.

  • Effect of Isomeric Position: The position of the substituents on the benzoic acid ring significantly influences the molecule's overall polarity and, consequently, its Rf value. For instance, in the case of the chloro-nitrobenzoic acids, the 4-chloro-2-nitro isomer is expected to have a slightly higher Rf value than the 2-chloro-4-nitro isomer. This can be rationalized by considering intramolecular hydrogen bonding between the ortho-nitro group and the carboxylic acid, which can reduce the molecule's interaction with the stationary phase. The separation of such positional isomers is a key application of TLC.[16][17]

Conclusion

Thin-Layer Chromatography is a powerful and versatile technique for the analysis of halogenated nitrobenzoic acids. By carefully selecting the stationary and mobile phases, and by following standardized protocols, researchers can obtain reproducible and informative Rf values. Understanding the relationship between molecular structure and chromatographic behavior is essential for interpreting TLC data and for developing effective separation strategies. The experimental frameworks and comparative data presented in this guide provide a solid foundation for the successful application of TLC in the analysis of this important class of compounds.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • MicoBio Chemical Blog. (2025, June 17). What factors affect the Rf value on tlc plates?. [Link]

  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • ResearchGate. Ion-Pair Reversed-Phase Thin-Layer Chromatography and High-Performance Liquid Chromatography of Benzoic Acids. [Link]

  • Unknown Source. Thin Layer Chromatography. [Link]

  • Indian Journal of Clinical Biochemistry. (2015). Use of single solvent thin layer chromatography to diagnose different organic acidurias. [Link]

  • University of Rochester. TLC Visualization Solutions. [Link]

  • SciSpace. Stationary phases for thin-layer chromatography. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • Quora. (2022, March 20). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. [Link]

  • Journal of Chromatography A. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. [Link]

  • PubMed. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • University of Arizona. Thin Layer Chromatography (rev 3/2020). [Link]

  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

  • Briti Scientific. 4-Chloro-2-nitrobenzoic acid, ≥97%. [Link]

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). [Link]

  • Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336. [Link]

  • PubChem. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329. [Link]

  • Filterbio Blog. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Millikin University. Thin Layer Chromatography (TLC). [Link]

  • University of Colorado Boulder. Organic Chemistry at CU Boulder. [Link]

  • RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]

  • PubChemLite. 5-bromo-2-nitrobenzoic acid (C7H4BrNO4). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-bromo-4-chloro-5-nitrobenzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and application of complex molecules like 2-bromo-4-chloro-5-nitrobenzoic acid are central to innovation. However, the lifecycle of such a compound extends beyond its use in the laboratory. Proper disposal is not merely a regulatory hurdle but a critical component of ensuring a safe and sustainable research environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-bromo-4-chloro-5-nitrobenzoic acid, grounded in scientific principles and best practices for handling halogenated nitroaromatic compounds.

Understanding the Hazard Profile: An Evidence-Based Approach

Chemical Identity CAS Number Molecular Formula Molecular Weight Known Hazards of Similar Compounds
2-bromo-4-chloro-5-nitrobenzoic acid2091549-73-2C7H3BrClNO4280.46 g/mol Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][3]
2-Bromo-5-chloro-4-nitro-benzoic acid2091400-79-0C7H3BrClNO4280.46 g/mol Not specified, but structurally very similar.[4]
4-Bromo-2-chloro-5-nitrobenzoic acid1157393-80-0C7H3BrClNO4280.46 g/mol Not specified, but structurally very similar.[5][6]

The combination of a carboxylic acid group, a nitro group, and halogen substituents on an aromatic ring indicates that thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides.[2]

The Cornerstone of Safe Disposal: Segregation and Labeling

The fundamental principle of hazardous waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs and environmental impact.

Step-by-Step Waste Segregation Protocol:

  • Designate a "Halogenated Organic Waste" Container: All waste containing 2-bromo-4-chloro-5-nitrobenzoic acid, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be collected in a dedicated container. This container should be clearly labeled "Halogenated Organic Waste".[7][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste.[7] Incompatible materials can include strong oxidizing agents and strong bases.[2][9]

  • Solid vs. Liquid Waste: If significant quantities of both solid and liquid waste are generated, use separate, appropriately labeled containers for each.

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-bromo-4-chloro-5-nitrobenzoic acid" and any other constituents.

    • The approximate percentage of each component.

    • The date the container was first used for waste accumulation.

Interim Storage: A Controlled Environment

Proper interim storage of your hazardous waste container is crucial to prevent accidents and ensure the safety of all laboratory personnel.

  • Ventilation: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within a chemical fume hood, to minimize inhalation exposure.[7][10]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8] This prevents the release of volatile compounds and protects against spills.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

The Final Step: Professional Disposal

The disposal of 2-bromo-4-chloro-5-nitrobenzoic acid is not a task for laboratory personnel to undertake directly. This compound, as a halogenated nitroaromatic, requires specialized treatment.

High-Temperature Incineration: The Recommended Method

The most common and effective method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[7] This process effectively destroys the toxic organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic acids.[7] These facilities are equipped with advanced air pollution control systems to neutralize the resulting gases.[7]

Operational Plan for Disposal:

  • Contact Your Environmental Health and Safety (EHS) Department: Once your waste container is full or ready for disposal, contact your institution's EHS department.[7] They are the experts in institutional and regulatory compliance.

  • Arrange for Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[7]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal contractor.

Disposal Workflow for 2-bromo-4-chloro-5-nitrobenzoic acid

A Generation of Waste (2-bromo-4-chloro-5-nitrobenzoic acid) B Is the waste halogenated? A->B C Segregate into 'Halogenated Organic Waste' container B->C Yes D Label container with 'Hazardous Waste' and full chemical name C->D E Store in a well-ventilated area (e.g., fume hood) in secondary containment D->E F Is the container full or ready for disposal? E->F G Contact Environmental Health & Safety (EHS) Department F->G Yes H Arrange for pickup by a licensed hazardous waste contractor G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for 2-bromo-4-chloro-5-nitrobenzoic acid.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if the substance is dusty or in a volatile solvent.[11][12]

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[9] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the spill.[11]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 2-bromo-4-chloro-5-nitrobenzoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, implementing rigorous segregation and labeling protocols, ensuring proper interim storage, and partnering with EHS professionals for final disposal, you contribute to a culture of safety and compliance. This guide provides a robust framework, but it is imperative to always consult your institution's specific policies and procedures and to adhere to all local, state, and federal regulations.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 2-Bromo-5-chloro-4-nitro-benzoic acid.
  • MilliporeSigma. (n.d.). 2-Bromo-4-chloro-5-nitro-benzoic acid.
  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid.
  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
  • ChemScene. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • CymitQuimica. (n.d.). 2-bromo-4-Nitrobenzoic acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2-Bromo-5-nitrobenzoic acid.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • AK Scientific, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet.
  • (2025, December 26). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Bromo-3-chloro-5-nitrobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Research Areas - Policies. (n.d.). Hazardous Waste Disposal Guide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • US EPA. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4-chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Bromo-4-chloro-5-nitrobenzoic acid is a halogenated nitro-aromatic intermediate often used in the synthesis of heterocyclic pharmaceutical compounds. While valuable as a building block, its structural moieties—specifically the nitro group combined with halogens and a carboxylic acid—dictate a specific safety profile focusing on tissue irritation and dust inhalation .

Hazard Classifications (GHS/CLP):

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][3]

  • STOT SE 3: May cause respiratory irritation (H335).[1][2]

  • Acute Toxicity (Oral): Potentially harmful if swallowed (H302) – treat as toxic.

Critical Warning: As a nitro-aromatic acid, this compound poses a dual risk: it is corrosive to mucous membranes due to acidity and potentially sensitizing. Furthermore, nitro-compounds can exhibit thermal instability if subjected to shock or high heat, although this specific acid is generally stable under standard storage.

Risk Assessment & PPE Selection Strategy

The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solution). A "one-size-fits-all" approach is dangerous in chemical synthesis.

A. Respiratory Protection (The Primary Vector)[5]
  • Risk: The primary route of exposure is inhalation of fine dust during weighing and transfer. The nitro group enhances the compound's ability to penetrate the blood-stream via the lungs.

  • Protocol:

    • Engineering Control (Mandatory): All open handling must occur inside a certified Chemical Fume Hood.

    • PPE: If hood sash must be raised or work is done outside (e.g., balance enclosure cleaning), use a NIOSH N95 or CEN P2 particulate respirator at minimum. For large scale (>100g), a P3/P100 cartridge is required.

B. Ocular Protection[3][5][6][7]
  • Risk: Acidic dust causes immediate, severe lacrimation and potential corneal damage.

  • Protocol:

    • Standard: Chemical splash goggles (indirect venting) are superior to safety glasses. Dust can bypass the side shields of standard glasses.

    • Face Shield: Required only during synthesis scale-up (>500 mL reactions) where splash risk exists.

C. Dermal Protection (Glove Permeation Logic)
  • Risk: Halogenated aromatics can permeate standard glove materials, especially when dissolved in polar aprotic solvents (DMF, DMSO) common in nucleophilic aromatic substitution reactions.

  • Protocol: See Table 1 below.

Table 1: Glove Compatibility Matrix
State of MatterCarrier SolventRecommended Glove MaterialThickness (mil)Est. Breakthrough
Solid (Powder) N/ANitrile (Standard)4-5 mil> 480 min
Solution Water / EthanolNitrile (Extended Cuff)5-8 mil> 240 min
Solution DCM / ChloroformPVA or Laminate (Silver Shield)Multi-layer> 480 min
Solution DMF / DMSOButyl Rubber or Double Nitrile >15 mil (total)~30-60 min

Expert Insight: Standard thin nitrile gloves degrade rapidly in DMF/DMSO. If dissolving this acid in DMF, double-gloving (colored nitrile under white nitrile) allows you to see tears/breakthrough immediately.

Operational Workflow & Visual Logic

Workflow 1: PPE Decision Matrix

This logic gate ensures you select the correct protection based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-Bromo-4-chloro-5-nitrobenzoic acid State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid SolidPPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood / Balance Enclosure Solid->SolidPPE SolventCheck Check Solvent Type Liquid->SolventCheck Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar Halogen Halogenated (DCM, CHCl3) SolventCheck->Halogen Benign Alcohols / Water SolventCheck->Benign GloveDouble REQUIRED: Double Nitrile or Butyl Rubber Polar->GloveDouble GloveLam REQUIRED: Laminate (Silver Shield) Halogen->GloveLam GloveStd Standard Nitrile OK (Change every 2 hrs) Benign->GloveStd

Figure 1: Decision logic for glove selection based on solvent carrier compatibility.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Critical Step)

Objective: Minimize dust generation and static discharge. Nitro-aromatics can be prone to static buildup.

  • Preparation: Place an antistatic mat or use an ionizing gun inside the balance enclosure.

  • PPE Check: Verify sleeves are tucked into gloves (taped if handling >50g). Don goggles.

  • Transfer: Use a plastic or antistatic spatula. Do not use metal spatulas if the powder is very dry, to avoid potential spark generation (low risk, but best practice for nitro compounds).

  • Cleanup: Wipe the balance area with a damp paper towel (water/ethanol) immediately. Do not use compressed air to blow dust away; this aerosolizes the irritant.

Protocol B: Reaction Setup
  • Addition: Add the solid to the solvent, not vice versa, to prevent splashing of concentrated slurry.

  • Temperature: If reacting with strong bases (e.g., NaOH, KOH), an exotherm will occur as the acid neutralizes. Cool the vessel to 0°C during addition.

  • Sealing: Ensure reaction vessels are vented to a scrubber if heating, as decomposition may release NOx or halogenated vapors.

Emergency Response & Disposal

Workflow 2: Spill Response

In the event of a spill, speed and containment are vital to prevent laboratory contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill Cover Cover with wet paper towels (Prevents dust) SolidSpill->Cover Scoop Scoop into HazWaste Bag Cover->Scoop Clean Wash area with soap & water (2x Repeat) Scoop->Clean Absorb Apply Absorbent Pads or Vermiculite LiquidSpill->Absorb Collect Collect in sealed container Absorb->Collect Collect->Clean Notify Notify HSE / Update Log Clean->Notify

Figure 2: Step-by-step spill remediation workflow.

Disposal Procedures[2][5][6][7][8][9][10][11][12][13][14]
  • Waste Stream: Halogenated Organic Waste (High BTU).

  • Prohibition: NEVER dispose of this compound down the drain. The halogenated nature makes it toxic to aquatic life and difficult for municipal water treatment to process.

  • Labeling: Waste containers must be labeled "Flammable/Toxic" if in organic solvent, or "Toxic/Irritant" if solid.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Chloro-4-nitrobenzoic acid (Class Analog). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21915 (4-Chloro-3-nitrobenzoic acid isomer). PubChem. Retrieved from [Link]

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. Retrieved from

(Note: Specific SDS data for the exact 2-bromo-4-chloro-5-nitro isomer is extrapolated from the closest structural analogs [2-chloro-4-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid] as per standard industrial hygiene practices when exact isomer data is sparse.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.